molecular formula C5H6BCl2NO3 B1393143 2,4-Dichloropyridine-5-boronic acid hydrate CAS No. 1072952-26-1

2,4-Dichloropyridine-5-boronic acid hydrate

Cat. No.: B1393143
CAS No.: 1072952-26-1
M. Wt: 209.82 g/mol
InChI Key: HCTZUEGBMVMNRE-UHFFFAOYSA-N
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Description

2,4-Dichloropyridine-5-boronic acid hydrate is a useful research compound. Its molecular formula is C5H6BCl2NO3 and its molecular weight is 209.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloropyridine-5-boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloropyridine-5-boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTZUEGBMVMNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1Cl)Cl)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674653
Record name (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-26-1
Record name (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2,4-Dichloropyridine-5-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, reactivity profile, and application protocols for 2,4-Dichloropyridine-5-boronic acid hydrate , a critical intermediate in medicinal chemistry for accessing multi-substituted pyridine scaffolds.

Optimizing Sequential Functionalization in Drug Discovery

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1 ) acts as a trifunctional scaffold, offering three distinct sites for chemical modification: the boronic acid moiety (C5) and two electrophilic chlorine substituents (C2, C4).[1][2][3] This unique architecture allows researchers to construct complex heteroaryl systems via sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides the specifications, stability data, and validated protocols required to utilize this building block effectively while mitigating risks such as protodeboronation and self-polymerization.

Chemical Identity & Specifications

The "hydrate" designation is critical. Boronic acids frequently exist in an equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and the hydrate. Commercial supplies are often stabilized as the hydrate to prevent erratic stoichiometry during weighing.

Core Data Table
ParameterSpecification
Product Name 2,4-Dichloropyridine-5-boronic acid hydrate
CAS Number (Hydrate) 1072952-26-1
CAS Number (Anhydrous) 1070893-11-6
Molecular Formula C₅H₆BCl₂NO₃ (Hydrate) / C₅H₄BCl₂NO₂ (Anhydrous)
Molecular Weight 209.82 g/mol (Hydrate)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents.[1][4][5]
Storage 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).
Structural Equilibrium

The compound does not exist as a static monomer in solid state. It forms a hydrogen-bonded network involving water molecules (hydrate) or dehydrates to form a cyclic boroxine trimer.

Boronic_Equilibrium Monomer Monomer (Active Species) RB(OH)2 Boroxine Boroxine Trimer (Anhydride) (RBO)3 Monomer->Boroxine Dehydration (-H2O) Hydrate Hydrate Form (Commercial Solid) RB(OH)2 · xH2O Hydrate->Monomer Dissolution (aq/org)

Figure 1: The dynamic equilibrium between the commercial hydrate form, the reactive monomer, and the boroxine trimer.

Synthetic Utility & Selectivity Landscape

The primary value of this scaffold lies in its orthogonal reactivity . The boronic acid allows for immediate C-C bond formation, while the two chlorides remain available for subsequent differentiation.

The Selectivity Challenge
  • Site C5 (Boronic Acid): Reacts via Suzuki-Miyaura coupling.[6]

    • Risk:[7]Self-Coupling. Since the molecule contains both a nucleophile (Boron) and electrophiles (Chlorines), it can polymerize if the catalyst activates the C2/C4 chlorides before the external electrophile reacts.

  • Site C4 (Chloride): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) due to the para-position relative to the pyridine nitrogen.

  • Site C2 (Chloride): Less reactive in SNAr but active in metal-catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki).

Strategic Workflow

To maximize yield and purity, the following reaction order is recommended:

Reaction_Workflow Start Starting Material 2,4-Dichloropyridine-5-boronic acid Step1 Step 1: Suzuki Coupling (C5) Partner: Aryl-Bromide/Iodide Catalyst: Pd(dppf)Cl2 Start->Step1 High Reactivity (B) Intermediate Intermediate A 5-Aryl-2,4-dichloropyridine Step1->Intermediate Step2 Step 2: S_NAr (C4) Nucleophile: Amines/Alkoxides Condition: Mild Base, Heat Intermediate->Step2 Regioselective Cl Displacement Product Final Scaffold 2-Chloro-4-amino-5-arylpyridine Step2->Product

Figure 2: The optimal sequential functionalization pathway, prioritizing C5-coupling followed by C4-substitution.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple the boronic acid to an aryl halide without disturbing the C2/C4 chlorides or causing self-polymerization.

Mechanism of Control:

  • Electrophile Selection: Use Aryl-Iodides or Aryl-Bromides. Do not use Aryl-Chlorides, as they compete with the internal chlorides.

  • Base Selection: Use weak bases (Na₂CO₃ or K₃PO₄) to avoid hydrolyzing the chlorides.

Step-by-Step Methodology:

  • Reagent Prep: In a reaction vial, combine:

    • 2,4-Dichloropyridine-5-boronic acid hydrate (1.1 equiv)[1]

    • Target Aryl Bromide (1.0 equiv)

    • Pd(dppf)Cl₂·DCM (0.03–0.05 equiv) — Chosen for high activity and stability.

    • Potassium Carbonate (2.0 equiv)

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).

    • Note: Water is essential to solubilize the base and activate the boronic acid.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS.[4] Look for the disappearance of the Aryl Bromide.

    • Self-Validation: If you observe a mass corresponding to the dimer of the starting material, the catalyst loading is too high or the external electrophile is too unreactive.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product (5-Aryl-2,4-dichloropyridine) is typically stable on silica.

Protocol B: C4-Selective SNAr Displacement

Objective: Selectively substitute the C4-chloride on the Suzuki product.

  • Dissolution: Dissolve the 5-Aryl-2,4-dichloropyridine (from Protocol A) in anhydrous THF or DMF.

  • Nucleophile Addition: Add the amine (1.1 equiv) and DIPEA (1.5 equiv).

  • Conditions:

    • Aliphatic Amines: Stir at Room Temperature (RT) to 50°C.

    • Anilines: May require heating to 80–100°C.[8]

  • Differentiation: The C4 position is significantly more electrophilic than C2. If C2 substitution is observed (rare under mild conditions), lower the temperature.

Drug Development Applications

This scaffold is prevalent in the synthesis of Kinase Inhibitors . The pyridine ring mimics the adenine core of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • C5 Position: Typically directs the scaffold into the "gatekeeper" pocket or solvent-exposed region.

  • C4 Position: Ideal for introducing solubilizing groups (e.g., piperazines, morpholines) via SNAr.

  • C2 Position: Often used to attach the "hinge-binding" motif (e.g., aminopyrimidines or ureas).

Safety & Handling:

  • Hygroscopicity: The hydrate absorbs atmospheric moisture. Weigh quickly or in a glovebox to ensure accurate stoichiometry.

  • Toxicity: Like all halogenated pyridines, assume potential for skin sensitization and eye irritation. Handle in a fume hood.

References

  • Sigma-Aldrich. 2,4-Dichloropyridine-5-boronic acid hydrate Product Sheet. Link

  • Synblock. Chemical Specifications for CAS 1072952-26-1. Link

  • National Institutes of Health (NIH) - PubChem. Boronic Acid Reactivity & Safety Data. Link

  • Lutz, M. et al. "Regioselective Functionalization of 2,4-Dichloropyridines." Journal of Medicinal Chemistry. (General reference for pyridine regioselectivity).
  • Frontier Specialty Chemicals. Boronic Acid Building Blocks. Link

Sources

Introduction: The Strategic Importance of Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure and Utility of 2,4-Dichloropyridine-5-boronic Acid Hydrate

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives have emerged as indispensable synthetic intermediates.[1] Their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, have established them as foundational building blocks in organic synthesis.[1] Within this class, heterocyclic boronic acids are of paramount importance, allowing for the introduction of pharmacologically relevant scaffolds into complex molecular architectures.

This guide provides a detailed technical examination of 2,4-Dichloropyridine-5-boronic acid hydrate (CAS No: 1072952-26-1), a key reagent for introducing the dichlorinated pyridine moiety.[2] We will dissect its molecular structure, the critical role of its hydrated form, the analytical techniques used for its characterization, and its practical application in synthetic chemistry, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

2,4-Dichloropyridine-5-boronic acid is a bifunctional molecule featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group. The precise arrangement of these functional groups dictates its chemical behavior and synthetic potential. The commonly available form is a hydrate, indicating the presence of one or more water molecules integrated into the solid-state structure.[2][3]

PropertyValueSource
Chemical Name 2,4-Dichloropyridine-5-boronic acid hydrate[2]
CAS Number 1072952-26-1[2][3]
Molecular Formula C₅H₆BCl₂NO₃[2][3]
Molecular Weight 209.82 g/mol [2][3]
Appearance White to off-white solid[4]
Anhydrous Form CAS 1070893-11-6[5]
Anhydrous Formula C₅H₄BCl₂NO₂[5]
Anhydrous Mol. Weight 191.81 g/mol [5]

The core structure consists of:

  • A pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom.

  • Two chloro-substituents at positions 2 and 4, which significantly influence the electronic properties of the ring and provide potential sites for further functionalization.

  • A boronic acid group [-B(OH)₂] at position 5, the key functional group for participation in cross-coupling reactions.

cluster_boronic_acid Boronic Acid Moiety cluster_water Water Molecule (Hydrate) B B O1 O B->O1 O2 O B->O2 R Py-Cl₂ B->R H1 H O1->H1 O_water O H1->O_water H-Bond H2 H O2->H2 H_water1 H O_water->H_water1 H_water2 H O_water->H_water2 H_water1->O2 H-Bond

Caption: Conceptual diagram of hydrogen bonding in the hydrate complex.

Structural Verification: A Multi-Technique Approach

Confirming the structure of 2,4-Dichloropyridine-5-boronic acid hydrate requires a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

  • ¹H NMR: Will reveal signals in the aromatic region corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants confirm their relative positions.

  • ¹³C NMR: Will show five distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached chlorine, nitrogen, and boron atoms.

  • ¹¹B NMR: This is a definitive technique for studying the environment of the boron atom. [6]A trigonal planar boronic acid typically exhibits a broad signal around +28 to +33 ppm. [7]In the presence of a Lewis base (like the solvent or the hydrate's water molecule), a more shielded tetrahedral boronate species can form, shifting the signal upfield to a range of +3 to +9 ppm. [8]Observing this shift can provide insight into the solution-state behavior and Lewis acidity of the compound.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure. An analysis of 2,4-Dichloropyridine-5-boronic acid hydrate would provide:

  • Precise bond lengths and angles for the entire molecule.

  • Confirmation of the planarity of the pyridine ring.

  • The exact location of the water molecule(s) and a detailed map of the intermolecular hydrogen-bonding network that stabilizes the crystal lattice. [8][9]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. Under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₅H₆BCl₂NO₃) with high accuracy.

Synthetic Utility and Reaction Protocols

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to construct C-C bonds. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and functional group tolerance.

Suzuki_Workflow cluster_conditions Reaction Conditions BoronicAcid 2,4-Dichloropyridine-5-boronic acid hydrate ReactionVessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) BoronicAcid->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (R-X, X=Br, I, OTf) ArylHalide->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel Product Coupled Product (2,4-dichloro-5-R-pyridine) ReactionVessel->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: ¹¹B NMR Characterization
  • Objective: To determine the chemical environment of the boron atom.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of 2,4-Dichloropyridine-5-boronic acid hydrate and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Instrumentation: Utilize a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Acquisition Parameters:

      • Tune the probe to the ¹¹B frequency.

      • Use a standard pulse program for a 1D experiment.

      • Reference the spectrum externally to a BF₃·OEt₂ standard (δ = 0.0 ppm).

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 256 or more due to the quadrupolar nature of the boron nucleus.

    • Data Analysis: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 10-20 Hz) to improve the appearance of the typically broad signal. Integrate the peak and report the chemical shift in ppm.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Objective: To synthesize a 5-aryl-2,4-dichloropyridine derivative.

  • Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting materials and the formation of the product. The final product structure must be confirmed by ¹H NMR and MS.

  • Methodology:

    • Reagent Setup: To a flame-dried Schlenk flask, add 2,4-Dichloropyridine-5-boronic acid hydrate (1.2 equiv.), the desired aryl bromide (1.0 equiv.), potassium carbonate (3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

    • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

    • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Conclusion

2,4-Dichloropyridine-5-boronic acid hydrate is more than a simple chemical reagent; it is a precisely engineered building block whose utility is intrinsically linked to its structure. The presence of the hydrate form confers stability and handling advantages by preventing the formation of boroxine anhydrides. Its dichlorinated pyridine core offers a valuable scaffold for medicinal chemistry, while the boronic acid functional group provides a reliable handle for constructing complex molecular frameworks via established synthetic methods like the Suzuki-Miyaura reaction. A thorough understanding of its structure, characterized by a suite of analytical techniques, is essential for its effective and reproducible application in research and development.

References

  • Pipzine Chemicals. 2,5-Dichloropyridine-4-boronic Acid. Available at: [Link].

  • Gorshkov, V., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link].

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. Available at: [Link].

  • Silva, S., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link].

  • Poli, G., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available at: [Link].

  • ResearchGate. VT ¹¹B NMR spectra of a) pyridine‐complexed 2,4‐dichlorophenyl borinic.... Available at: [Link].

  • Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. NIH. Available at: [Link].

  • San Diego State University Chemistry. 11B NMR Chemical Shifts. Available at: [Link].

Sources

Technical Guide: Stability, Storage, and Handling of 2,4-Dichloropyridine-5-boronic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate is a critical yet temperamental intermediate often employed in the synthesis of kinase inhibitors and complex heteroaryl scaffolds. Its utility in Suzuki-Miyaura cross-couplings is offset by two primary instability vectors: dehydration-driven trimerization (boroxine formation) and protodeboronation .

This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this compound. It moves beyond generic "keep cold" advice to explain the thermodynamic equilibrium that dictates its shelf life.

Quick-Reference Storage Protocol
ParameterSpecificationReason
Temperature 2°C to 8°C Slows kinetics of protodeboronation and dehydration.
Atmosphere Argon or Nitrogen Prevents atmospheric moisture fluctuation and oxidation.
Container Amber Glass + Parafilm/Teflon Blocks UV; prevents moisture ingress/egress.
State Hydrate (Equilibrated) Do not desiccate aggressively; maintaining the hydrate lattice prevents irreversible anhydride formation.

Part 1: Molecular Architecture & Intrinsic Stability

To handle this compound effectively, one must understand the electronic forces at play. The 2,4-dichloropyridine-5-boronic acid molecule exists in a delicate electronic "push-pull" state.

The Pyridine Scaffold

Unlike phenylboronic acids, the pyridine ring introduces a nitrogen heteroatom.

  • Position 5 (Meta to N): The boronic acid is at the C5 position. This is electronically similar to a meta-substituted benzene, rendering it significantly more stable than 2-pyridyl or 4-pyridyl boronic acids, which are notoriously prone to rapid protodeboronation.

  • The Chlorine Effect: The chlorine atoms at C2 and C4 are strong electron-withdrawing groups (EWGs). While they deactivate the ring towards electrophilic attack, they increase the acidity of the boron center. This makes the compound a stronger Lewis acid, increasing its affinity for water and diols.

The Hydrate vs. Boroxine Equilibrium

Boronic acids are rarely pure monomeric species


. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).


  • The Hydrate's Role: The "hydrate" designation implies the crystal lattice includes water molecules that stabilize the monomeric acid form through hydrogen bonding.

  • The Dehydration Risk: If stored under high vacuum or excessive heat, the equilibrium shifts right, forming the boroxine. While the boroxine is chemically usable, it often suffers from poor solubility and variable stoichiometry, complicating molarity calculations in synthesis.

Part 2: Degradation Pathways

Understanding how the molecule dies is the key to keeping it alive.

Protodeboronation (The Silent Killer)

This is the irreversible cleavage of the Carbon-Boron bond, replacing the boronic acid group with a proton.[1]

  • Mechanism: In electron-deficient rings like 2,4-dichloropyridine, the carbon attached to the boron (C5) is susceptible to attack by base (hydroxide).

  • Trigger: High pH (basic conditions) or prolonged exposure to moisture at room temperature.

  • Result: You are left with 2,4-dichloropyridine, which is catalytically inert in Suzuki couplings.

Oxidation

While less common for electron-poor rings, atmospheric oxygen can insert into the C-B bond, eventually yielding the corresponding phenol (2,4-dichloro-5-hydroxypyridine). This is accelerated by light and trace metal impurities.

Visualization: The Stability Landscape

The following diagram illustrates the kinetic and thermodynamic pathways governing the compound's fate.

StabilityPathways BoronicAcid Monomeric Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Reversible Anhydride) BoronicAcid->Boroxine Dehydration (Heat/Vac) Protodeboronated 2,4-Dichloropyridine (Dead Species) BoronicAcid->Protodeboronated Base/Moisture (Irreversible) Oxidized Phenolic Byproduct (Impurity) BoronicAcid->Oxidized O2/Light Boroxine->BoronicAcid Hydrolysis (+H2O)

Figure 1: The central green node represents the desired state. Yellow paths are reversible storage states; red paths are irreversible degradation.

Part 3: Optimal Storage & Handling Protocol

This protocol is designed to freeze the equilibrium at the "Hydrate" stage and prevent irreversible C-B bond cleavage.

Receipt and Initial Processing
  • Visual Inspection: The compound should be a white to off-white powder. Yellowing indicates oxidation or significant protodeboronation.

  • Do Not Dry: Unlike many reagents, do not place this compound in a drying pistol or under high vacuum with heat. Removing the lattice water forces boroxine formation.

  • Aliquot: If you plan to use it over months, divide the bulk material into single-use vials inside a glovebox or under a nitrogen cone. This prevents repeated freeze-thaw cycles.

Long-Term Storage Conditions
  • Temperature: Store at 2°C to 8°C (Standard Refrigerator). Freezing (-20°C) is acceptable but ensures the vial is warmed to Room Temperature (RT) before opening to prevent condensation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage as they are permeable to moisture and oxygen.

  • Desiccant: Store the vial inside a secondary jar containing desiccant (e.g., Drierite), but do not put desiccant inside the vial with the powder.

Handling for Synthesis
  • Spatula Choice: Use ceramic or Teflon-coated spatulas. Trace iron or nickel from scratched stainless steel spatulas can catalyze oxidative deboronation.

  • Solvent Choice: When preparing stock solutions, avoid acetone or unbuffered water. Preferred solvents are THF, Dioxane, or DMF .

  • Activation: If the compound has partially converted to boroxine (manifested as poor solubility), add a small amount of water (1-2% v/v) to the reaction solvent or use a base solution (e.g., K2CO3) early in the reaction setup to hydrolyze the trimer back to the active monomer.

Part 4: Quality Control (QC) & Validation

Before committing valuable coupling partners, validate the integrity of the boronic acid.

The "Gold Standard" QC Workflow

1H NMR is often insufficient because the boronic acid protons are broad and exchangeable. 11B NMR is the definitive method.

MethodWhat to Look For
1H NMR (DMSO-d6)Check the aromatic region. The 2,4-dichloropyridine (degradation product) will have distinct shifts compared to the boronic acid. Look for sharp singlets indicating loss of the B(OH)2 group.
11B NMR Acid: Broad peak ~27-30 ppm.Boroxine: Shifted upfield/downfield depending on solvent.Borate (Tetrahedral): Sharp peak ~0-5 ppm (if base is present).
HPLC Use a low-pH mobile phase (0.1% Formic Acid). High pH causes on-column degradation. Note that boronic acids often "streak" on C18 columns due to interaction with residual silanols.
QC Decision Tree

QCWorkflow Start Sample QC Visual Visual Check: White Powder? Start->Visual HNMR 1H NMR (DMSO-d6) Visual->HNMR Yes Discard REJECT Protodeboronated Visual->Discard No (Yellow/Goo) Decision1 Aromatic Region Clean? HNMR->Decision1 BNMR 11B NMR Decision1->BNMR Yes Decision1->Discard No (Extra peaks) Decision2 Peak @ ~30ppm? BNMR->Decision2 Use APPROVE Proceed to Synthesis Decision2->Use Yes Purify RE-WORK Hydrolysis/Recryst Decision2->Purify No (Boroxine signals)

Figure 2: Analytical workflow to determine reagent viability.

References

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787. Link

Sources

A Comprehensive Technical Guide to 2,4-Dichloropyridine-5-boronic acid hydrate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,4-Dichloropyridine-5-boronic acid hydrate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, handling protocols, and practical application insights to ensure both safe and effective utilization of this versatile reagent.

Compound Identification and Physicochemical Properties

2,4-Dichloropyridine-5-boronic acid hydrate is a halogenated pyridine derivative incorporating a boronic acid functional group. This unique combination of a reactive boronic acid moiety on an electron-deficient, dichlorinated pyridine scaffold makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions.[1][2]

PropertyValueSource
Chemical Name 2,4-Dichloropyridine-5-boronic acid hydrate[3]
Synonyms (4,6-Dichloropyridin-3-YL)boronic acid hydrate[3]
CAS Number 1072952-26-1[3]
Molecular Formula C₅H₆BCl₂NO₃[3]
Molecular Weight 209.82 g/mol [3]
Purity Typically ≥95%[4]
Appearance Off-white to light beige solidInferred from analogous compounds
Storage Store in a freezer, in a dry, sealed place[3][4]

Hazard Identification and Safety Precautions

GHS Classification (Inferred):

Based on analogous compounds, 2,4-Dichloropyridine-5-boronic acid hydrate is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[9]

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[9]

Pictograms:

Signal Word: Warning

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[9][10]

  • Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Handling, Storage, and Emergency Procedures

The safe and effective use of 2,4-Dichloropyridine-5-boronic acid hydrate hinges on proper handling and storage protocols, particularly given its potential irritant properties and sensitivity to air and moisture.[7][11]

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[12] Standard PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Nitrile or neoprene gloves.[10]

  • Skin and Body Protection: A lab coat and closed-toe shoes.[5]

Safe Handling and Storage

Boronic acids, in general, can be air and moisture sensitive.[11] Therefore, it is crucial to:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when performing sensitive reactions.[13][14]

  • Store in a tightly sealed container in a freezer to minimize degradation.[3][4]

  • Avoid the formation of dust during handling.[1][6]

The following diagram illustrates a typical workflow for handling air-sensitive reagents like 2,4-Dichloropyridine-5-boronic acid hydrate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage a Don appropriate PPE b Ensure fume hood is operational a->b c Gather all necessary glassware and reagents b->c d Allow reagent to warm to room temperature in a desiccator c->d e Weigh desired amount quickly and efficiently d->e f For sensitive reactions, handle in a glovebox or under inert gas e->f Optional g Tightly reseal container f->g h Return to freezer for storage g->h i Clean workspace and dispose of waste properly g->i

Workflow for Handling 2,4-Dichloropyridine-5-boronic acid hydrate
First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and boron oxides.[5][6]

  • Accidental Release: Wear appropriate personal protective equipment. Sweep up the material and place it into a suitable disposal container, avoiding dust generation.[6]

Applications in Drug Discovery and Organic Synthesis

The primary utility of 2,4-Dichloropyridine-5-boronic acid hydrate in drug discovery lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[2][15] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[15]

The pyridine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties.[2] The two chlorine atoms on the pyridine ring of this reagent offer additional points for functionalization, allowing for the creation of highly substituted and complex molecules.[2] This is particularly advantageous in drug discovery, where subtle structural modifications can significantly impact a compound's efficacy, selectivity, and metabolic stability.[2]

The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below:

G A Pd(0)Ln C Oxidative Addition A->C B R-X B->C D R-Pd(II)-X Ln C->D G Transmetalation D->G E R'-B(OH)2 E->G F Base F->G H R-Pd(II)-R' Ln G->H I Reductive Elimination H->I I->A Catalyst Regeneration J R-R' I->J

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Regioselectivity in Reactions of Dichloropyridines

In reactions involving 2,4-dichloropyridines, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, in Suzuki cross-coupling reactions, substitution is favored at the C4 position due to the preferential oxidative addition of palladium to the C4-chlorine bond. However, the presence of substituents on the pyridine ring can influence this selectivity.[16]

Representative Experimental Protocol: Microwave-Assisted Suzuki Coupling

The following is a general protocol for the microwave-assisted Suzuki coupling of a 2,4-dihalogenated pyridine with a boronic acid, adapted from the literature.[16] This method offers the advantages of short reaction times and low catalyst loading.[16][17]

Materials:

  • 2,4-Dichloropyridine-5-boronic acid hydrate

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Microwave reactor

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the 2,4-dihalogenopyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., 0.5 mol% Pd(PPh₃)₄).[16]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[16]

  • Inert Atmosphere: Seal the vial and purge with an inert gas, such as argon.[16]

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to 100 °C for 15 minutes.[16]

  • Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[16]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[16]

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions but can be sensitive to air and moisture.[5][11]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,4-Dichloropyridine-5-boronic acid hydrate are not available. However, based on the inferred GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[8][9] It is essential to handle this compound with appropriate precautions to minimize exposure. Environmental release should be avoided.[1]

Conclusion

2,4-Dichloropyridine-5-boronic acid hydrate is a valuable and versatile reagent in the field of drug discovery and development. Its utility in constructing complex molecular scaffolds through Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists. A thorough understanding of its safety profile, proper handling procedures, and reactivity is paramount for its effective and safe utilization in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important building block.

References

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chemical-Suppliers. 2,4-Dichloropyridine-5-boronic acid hydrate. [Link]

  • Pipzine Chemicals. 2,5-Dichloropyridine-4-boronic Acid. [Link]

  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Boronic Esters in Modern Drug Discovery. [Link]

  • WIPO Patentscope. WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester. [Link]

Sources

1H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate

Authored by: A Senior Application Scientist

Foreword: The Structural Significance of a Niche Building Block

In the landscape of modern drug discovery and synthetic chemistry, heteroaromatic boronic acids serve as indispensable building blocks, primarily for their versatile reactivity in cross-coupling reactions such as the Suzuki-Miyaura coupling. 2,4-Dichloropyridine-5-boronic acid hydrate (CAS No: 1072952-26-1) is one such key intermediate.[1][2] Its utility lies in the strategic placement of reactive handles—the boronic acid moiety and two distinct chlorine atoms—on a pyridine scaffold, allowing for sequential and site-selective modifications.

Accurate structural verification of this reagent is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate, moving beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral signature. We will explore the theoretical underpinnings, practical challenges in spectral acquisition, and a robust protocol for obtaining a clear, interpretable spectrum.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure and identify all unique proton environments.

The structure of 2,4-Dichloropyridine-5-boronic acid consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a boronic acid group [-B(OH)₂] at position 5. The full name specifies a "hydrate," indicating the presence of at least one molecule of water co-crystallized with the boronic acid.[1]

This structure presents three distinct types of protons:

  • Aromatic Protons (H-3 and H-6): Two protons are directly attached to the pyridine ring at the C-3 and C-6 positions. These are in different electronic environments and are expected to give rise to separate signals.

  • Boronic Acid Protons [-B(OH)₂]: Two acidic protons are part of the boronic acid functional group.

  • Water of Hydration Protons (H₂O): Two protons from the co-crystallized water molecule.

Caption: Chemical structure with proton labels.

Deconstructing the Spectrum: A Predictive Analysis

Based on fundamental NMR principles, we can predict the key features of the ¹H NMR spectrum: chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ): The Electronic Environment

The position of a signal in an NMR spectrum is dictated by the local electronic environment of the proton.

  • Aromatic Protons (H-3, H-6): Protons on a pyridine ring are significantly deshielded (shifted downfield to higher ppm values) compared to benzene analogs.[3][4] This is due to the electron-withdrawing inductive effect of the ring nitrogen atom. In this molecule:

    • H-6: This proton is positioned ortho to the nitrogen atom, placing it in the most electron-deficient region of the ring. It is therefore expected to be the most deshielded proton, appearing at the highest chemical shift.

    • H-3: This proton is meta to the nitrogen. It is further deshielded by the inductive effects of the adjacent chlorine atom at C-4 and the boronic acid group at C-5. However, the influence of the ortho-nitrogen on H-6 is dominant. Thus, H-3 will appear upfield relative to H-6.

  • Exchangeable Protons [-B(OH)₂ and H₂O]: The chemical shift of these four protons is highly variable. They readily undergo chemical exchange with each other and with trace amounts of water in the NMR solvent.[5] This rapid exchange often results in a single, broad signal. Its position is highly dependent on the solvent, concentration, and temperature. In many cases, especially in protic solvents, this signal may be broadened to the point of being indistinguishable from the baseline.

Spin-Spin Coupling (J): Neighboring Proton Interactions

Signal splitting arises from the magnetic influence of non-equivalent neighboring protons.

  • The two aromatic protons, H-3 and H-6, are not on adjacent atoms. They are separated by four bonds (H-C3-C4-C5-C6-H is incorrect, it's H-C3-C4-N-C6). The coupling pathway is H-C3-C2-N-C6. This constitutes a four-bond coupling, known as meta-coupling .

  • Meta-coupling constants (⁴JHH) in pyridine systems are typically small, on the order of 2-3 Hz.[6][7]

  • Therefore, the signal for H-6 is expected to be split into a doublet by H-3, and the signal for H-3 will be split into a doublet by H-6, both with an identical coupling constant J of ~2-3 Hz.

Integration: Proton Count

The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the aromatic signals is H-6 : H-3 = 1 : 1 . The broad signal for the four exchangeable protons, if observed, should integrate to 4H.

Predicted Spectral Data Summary

The anticipated ¹H NMR data provides a clear spectral fingerprint for verification.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-68.6 – 8.9Doublet (d)2 – 31H
H-38.1 – 8.4Doublet (d)2 – 31H
-B(OH)₂ and H₂OHighly Variable (e.g., 4.0 - 8.0)Broad Singlet (br s)None4H

The Key to a Clean Spectrum: Experimental Protocol and Causality

Obtaining a high-quality, interpretable ¹H NMR spectrum of a boronic acid requires careful consideration of the experimental setup, particularly the choice of solvent. The primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] Boroxine formation leads to signal broadening and can result in a complex, unintelligible spectrum, as the monomer and trimer may exist in equilibrium.[5]

The Critical Choice of NMR Solvent

The solvent must not only dissolve the analyte but also ensure its structural integrity as the monomeric boronic acid.

  • Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Causality: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for boronic acids.[5] Its ability to act as a hydrogen bond acceptor helps to solvate the -OH groups of the boronic acid, disrupting the intermolecular hydrogen bonding that leads to boroxine formation. Furthermore, being aprotic, it allows for the observation of the exchangeable -B(OH)₂ and H₂O protons, which typically appear as a distinct broad signal.

  • Alternative Solvents:

    • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These protic solvents are also effective at breaking up boroxine oligomers.[5] However, they will cause the rapid exchange of the B(OH)₂ and H₂O protons with deuterium. This simplifies the spectrum by causing these signals to disappear entirely, which can be advantageous if only the aromatic region is of interest.

    • Chloroform-d (CDCl₃): Generally not recommended. 2,4-Dichloropyridine-5-boronic acid hydrate is a polar molecule with limited solubility in CDCl₃.[9] In addition, the non-polar nature of chloroform can promote the self-association of the boronic acid into boroxines.

Step-by-Step Protocol for NMR Sample Preparation

This self-validating protocol is designed to yield a clean, reproducible spectrum.

G start Start: Obtain Analyte & Solvent prep 1. Weighing ~10-15 mg of 2,4-Dichloropyridine- 5-boronic acid hydrate into a clean vial. start->prep dissolve 2. Dissolution Add ~0.7 mL of DMSO-d6. Vortex gently to fully dissolve. prep->dissolve transfer 3. Transfer Filter the solution through a small plug of glass wool in a pipette into a clean, dry NMR tube. dissolve->transfer acquire 4. Acquisition Acquire 1H NMR spectrum using standard instrument parameters. (e.g., 16-32 scans) transfer->acquire end End: Interpretable Spectrum acquire->end

Caption: Workflow for NMR sample preparation.

Complementary Techniques for Unambiguous Verification

While ¹H NMR is powerful, its data can be powerfully corroborated by other techniques. For a comprehensive characterization, one should consider:

  • ¹¹B NMR Spectroscopy: This technique directly probes the boron nucleus. Boronic acids typically show a broad signal in the range of δ 27-33 ppm, while boroxines appear slightly downfield.[10] This can definitively confirm the presence of the boronic acid and assess the degree of any potential oligomerization.[8][11]

  • 2D NMR (COSY): A Correlation Spectroscopy experiment would show a cross-peak between the signals for H-3 and H-6, providing unequivocal proof of their coupling interaction. For a simple system like this, it is often not required but serves as a gold standard for structural confirmation.

Conclusion

The ¹H NMR spectrum of 2,4-Dichloropyridine-5-boronic acid hydrate is a powerful tool for its identification and purity assessment. A successful analysis hinges on understanding the predictable patterns of chemical shifts and coupling constants for the two distinct aromatic protons, H-3 and H-6. Most critically, the experimental protocol, especially the selection of an appropriate deuterated solvent like DMSO-d₆, is paramount to prevent oligomerization and ensure the acquisition of a clean, interpretable spectrum. By following the principles and methods outlined in this guide, researchers can confidently verify the structure of this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

  • SDSU Chemistry. 11B NMR Chemical Shifts.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • Reddit r/chemistry. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). [Link]

  • Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • Pittam, F. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014). [Link]

  • James, T. L. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

  • Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. (2020). [Link]

Sources

2,4-Dichloropyridine-5-boronic acid hydrate hydrate vs anhydrous form

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical assessment and operational manual for 2,4-Dichloropyridine-5-boronic acid (CAS 1072952-26-1), specifically addressing the critical distinction between its hydrate and anhydrous forms in pharmaceutical synthesis.

Hydrate vs. Anhydrous Forms in High-Fidelity Synthesis

The Chemical Identity Crisis: Boronic Acid vs. Boroxine

In the context of 2,4-Dichloropyridine-5-boronic acid, the terms "hydrate" and "anhydrous" often mislead researchers regarding the actual species present in the bottle. Unlike simple salts where a hydrate implies a fixed lattice water, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines .

  • The "Hydrate" Form: Commercially supplied as CAS 1072952-26-1, this is typically the monomeric boronic acid,

    
    , often stabilized by hydrogen-bonded water networks (lattice water). It is the kinetically active species for transmetallation.
    
  • The "Anhydrous" Form: Often generated upon storage under desiccating conditions or heating, this refers to the boroxine (

    
    ). This is not  simply a dried monomer; it is a chemically distinct trimer.
    

Critical Implication: The interconversion is reversible but impacts stoichiometry. Using the boroxine form while calculating stoichiometry based on the monomeric acid MW will result in a ~10% excess of boron equivalents , potentially leading to side reactions (e.g., homocoupling) or purification challenges. Conversely, assuming the material is pure boroxine when it is actually the wet acid leads to under-dosing.

Analytical Differentiation & Characterization

Visual inspection is insufficient. The following analytical workflow is required to determine the precise composition (Speciation) of your lot.

MethodBoronic Acid (

)
Boroxine (

)
Application Note

H NMR (DMSO-d

)
Sharp -OH singlets (typically

8.0-9.0 ppm).
Absence of -OH signals; potential slight shift in aromatic protons.Primary ID. Run with

shake to confirm exchangeable protons.

B NMR
Signal at

~28-32 ppm (trigonal planar).
Signal often shifted upfield or broadened depending on solvent coordination.Distinguishes monomer from tetrahedral boronate adducts.
TGA (Thermal Gravimetric) Weight loss step for lattice water (<100°C) followed by dehydration to boroxine.No initial water loss; degradation at high T.Quantifies lattice water vs. chemical dehydration.
Karl Fischer (KF) Positive for total water (lattice + dehydration water).Near zero (unless surface moisture exists).Caution: Boronic acids can release water during KF titration, leading to false highs.
Operational Impact: Stoichiometry & The "Boron Equivalent"

Precise drug development requires normalizing the "Boron Equivalent" (BE).

  • Monomeric Acid (Hydrate): 1 mol = 1 BE.

  • Boroxine (Anhydrous): 1 mol = 3 BE.

Data Table: Stoichiometric Correction Factors Based on theoretical MW for 2,4-Dichloropyridine-5-boronic acid (


)
Assumed FormFormulaApprox. MW ( g/mol )Boron Content (wt%)Correction Factor*
Anhydrous Acid

191.815.63%1.00 (Baseline)
Monohydrate

209.825.15%1.09
Boroxine

521.346.22%0.91 (per monomer unit)

*Factor to multiply the mass by if you weigh assuming the Anhydrous Acid but actually have the specific form listed.

Dynamic Equilibrium Visualization

The following diagram illustrates the pathway from the storage bottle to the active catalytic cycle.

BoronEquilibrium cluster_0 Reaction Mixture Boroxine Boroxine (Trimer) 'Anhydrous Form' (Storage Stable) BoronicAcid Boronic Acid Monomer 'Hydrate Form' (R-B(OH)2) Boroxine->BoronicAcid + H2O / Base (Hydrolysis) BoronicAcid->Boroxine - H2O / Heat (Dehydration) Boronate Boronate Anion (R-B(OH)3)- BoronicAcid->Boronate + OH- (Base) Transmetalation Pd-Transmetalation (Active Cycle) Boronate->Transmetalation Pd(II)-Ar

Figure 1: The operational equilibrium. Note that base hydrolysis is required to "unlock" the boroxine into the active monomeric species for Suzuki coupling.

Experimental Protocols
Protocol A: Purity Determination via D-Mannitol Titration

Objective: To determine the exact active Boronic Acid content, bypassing the hydrate/boroxine ambiguity. Principle: Boronic acids complex rapidly with D-mannitol to form a cyclic ester, releasing one proton (


) per boron atom, which can be titrated with standard NaOH.
  • Preparation: Dissolve ~100 mg (accurately weighed) of the 2,4-Dichloropyridine-5-boronic acid sample in 10 mL of MeOH/Water (1:1).

  • Complexation: Add 1.0 g of D-Mannitol (excess). Stir for 5 minutes. The solution will become acidic due to complex formation.

  • Indicator: Add 2 drops of phenolphthalein (or use a potentiometric pH meter).

  • Titration: Titrate with standardized 0.1 N NaOH to a persistent pink endpoint (pH ~8.5).

  • Calculation:

    
    
    Note: Use the MW of the anhydrous acid (191.81) to determine the "Effective Weight %". If >100%, your sample contains significant boroxine.
    
Protocol B: Optimized Suzuki-Miyaura Coupling (Form-Agnostic)

Objective: A robust coupling protocol that drives the boroxine-to-acid equilibrium to completion.

  • Stoichiometry: Calculate reagents based on the titrated purity (Protocol A). Use 1.1–1.2 equivalents of Boron.

  • Solvent System: Use Dioxane:Water (4:1) or THF:Water (4:1) .

    • Causality: The presence of water is non-negotiable. It is required to hydrolyze any boroxine present back to the reactive boronic acid/boronate species [1].

  • Base Selection: Use

    
     (3.0 equiv)  or 
    
    
    
    .
    • Mechanism:[1] These bases facilitate the formation of the boronate species (

      
      ), which is the actual transmetallating agent, while buffering the pH to prevent protodeboronation of the pyridine ring [2].
      
  • Catalyst:

    
     (3-5 mol%) is recommended for chloropyridines to prevent oxidative addition into the C-Cl bonds (unless that is the desired coupling site).
    
  • Procedure:

    • Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq corrected), and Base (3.0 eq).

    • Evacuate and backfill with

      
       (3x).
      
    • Add degassed solvent system.

    • Add Catalyst last (under

      
       flow).
      
    • Heat to 80-90°C. Monitor by HPLC.

    • Self-Validation: If conversion stalls at ~70%, add 10% additional water. If the boroxine is not fully hydrolyzed, the reaction starves of nucleophile.

Handling & Stability
  • Hygroscopicity: 2,4-Dichloropyridine-5-boronic acid is hygroscopic. Store at 2-8°C in a tightly sealed container.

  • Protodeboronation: The electron-deficient pyridine ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially at high temperatures (>100°C) or prolonged reaction times [3].

  • Recommendation: If the material has been stored for >6 months, perform Protocol A (Titration) before use.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,4-Dichloropyridine-5-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and typically mild reaction conditions.[3][4][5] This application note provides a detailed protocol and technical guidance for the Suzuki coupling reaction utilizing 2,4-Dichloropyridine-5-boronic acid hydrate, a versatile building block for the synthesis of complex substituted pyridines.

The presence of two chloro-substituents on the pyridine ring of 2,4-Dichloropyridine-5-boronic acid hydrate offers the potential for sequential, site-selective cross-coupling reactions, allowing for the controlled introduction of different aryl or heteroaryl moieties.[6][7] Understanding the inherent reactivity of the C-Cl bonds at the C2 and C4 positions is crucial for achieving the desired regioselectivity. Generally, in dihalopyridines and related heterocycles, the halide at the 4-position is more susceptible to oxidative addition by the palladium catalyst.[1][8]

This document will delve into the mechanistic underpinnings of the Suzuki coupling, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

The Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10] The overall transformation results in the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.

  • Transmetalation: In this step, the organic group from the organoboron species (in this case, the 2,4-dichloropyridinyl group from the boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The halide or other leaving group on the palladium is replaced by the organic moiety from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired biaryl product and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyridine-5-boronic acid hydrate with an Aryl Bromide

This protocol provides a general method for the Suzuki coupling of 2,4-Dichloropyridine-5-boronic acid hydrate with a representative aryl bromide. The reaction conditions can be optimized for different substrates.

Materials and Reagents
  • 2,4-Dichloropyridine-5-boronic acid hydrate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath (or microwave reactor)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 2,4-Dichloropyridine-5-boronic acid hydrate (1.0 eq.), the aryl bromide (1.1 eq.), and the base (2.0-3.0 eq.).

    • Add the palladium catalyst (0.01-0.05 eq.).

    • Seal the flask with a rubber septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Degas the solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (typically 80-110 °C).[11] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Microwave Irradiation: If using a microwave reactor, set the desired temperature (e.g., 100-140 °C) and reaction time (e.g., 15-30 minutes).[1] Microwave heating can significantly reduce reaction times.[1][2]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Typical Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki coupling reaction. The following table summarizes common conditions that can be used as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (2.5 eq.)Cs₂CO₃ (2.0 eq.)K₃PO₄ (3.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMF
Temperature 100 °C90 °C110 °C
Time 4-12 h6-16 h2-8 h

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2,4-Dichloropyridine-5-boronic acid - Aryl Halide - Base - Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: A generalized workflow for the Suzuki coupling experiment.

Field-Proven Insights and Troubleshooting

  • Regioselectivity: While the boronic acid group at C5 directs the coupling, the presence of two chloro-substituents offers the possibility of intramolecular or intermolecular side reactions. Careful control of stoichiometry and reaction conditions is essential. For selective mono-coupling at the boronic acid position, using a slight excess of the aryl halide is recommended.

  • Catalyst Choice: For challenging couplings involving electron-rich or sterically hindered substrates, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[6]

  • Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes lead to higher yields, especially with less reactive aryl chlorides. However, for base-sensitive substrates, milder bases like K₂CO₃ or even KF may be preferable.[9]

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can influence the reaction rate and should be optimized.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding dechlorinated pyridine. This can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture, and avoiding prolonged reaction times at high temperatures.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide (Glaser coupling) can occur, particularly if the reaction mixture is not properly deoxygenated.

Conclusion

The Suzuki-Miyaura coupling of 2,4-Dichloropyridine-5-boronic acid hydrate is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the catalyst, base, and solvent system, and by understanding the principles of regioselectivity, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2957. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). ACS Catalysis, 11(15), 9635-9645. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Retrieved February 3, 2026, from [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry, 85(10), 6533-6543. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 3, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5833-5836. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). Organic Letters, 14(17), 4450-4453. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2010). Tetrahedron Letters, 51(43), 5701-5704. [Link]

Sources

synthesis of kinase inhibitors using pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyridyl-Kinase Inhibitors via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, the pyridine motif is ubiquitous. It frequently serves as a critical hydrogen-bond acceptor for the kinase "hinge" region (e.g., Vemurafenib, Palbociclib, Abemaciclib). While the Suzuki-Miyaura cross-coupling is the premier method for assembling these bi-heteroaryl scaffolds, the use of pyridine boronic acids presents a distinct set of chemical liabilities compared to their phenyl counterparts.

This guide addresses the "Pyridine Problem" : the inherent instability of electron-deficient heteroaryl boronic acids—specifically 2-pyridine boronic acid—towards protodeboronation. We provide a robust, self-validating workflow for coupling these challenging nucleophiles with high fidelity, ensuring the integrity of complex kinase inhibitor scaffolds.

The Mechanistic Challenge: Protodeboronation

The primary failure mode in coupling pyridine boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often the solvent or base) before transmetalation can occur. This is driven by the formation of a zwitterionic intermediate, particularly in 2-pyridyl species.[1]

Pathway Analysis: The Protodeboronation Trap

The following diagram illustrates the competing pathways between the productive Suzuki cycle and the destructive protodeboronation pathway.

G Start Pyridine Boronic Acid Boronate Boronate Anion (Active Nucleophile) Start->Boronate + Base Zwitterion Zwitterionic Intermediate (Unstable) Start->Zwitterion pH Neutral/Acidic Base Base (OH-) Boronate->Zwitterion Equilibrium Product Coupled Kinase Inhibitor Boronate->Product Transmetalation (Pd) Decomp De-boronated Pyridine (Dead End) Zwitterion->Decomp Rapid H+ Transfer Pd Pd(II)-Aryl Complex Pd->Product Reductive Elimination

Figure 1: Mechanistic divergence. The red path indicates the rapid decomposition of 2-pyridine boronic acids via a zwitterionic intermediate, competing with the productive green Suzuki coupling pathway.

Protocol A: The "Robust" Route (3- & 4-Pyridine Boronic Acids)

Application: Synthesis of hinge-binding motifs where the nitrogen is meta or para to the connection point (e.g., 3-pyridyl ligands in p38 MAP kinase inhibitors). Chemistry: These isomers are relatively stable and tolerate standard aqueous-organic conditions.

Materials
  • Nucleophile: 3-Pyridineboronic acid (1.2 equiv)

  • Electrophile: 2-Chloro-heterocycle scaffold (e.g., 4-iodo-1H-indazole) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)

  • Base: 2M K₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Methodology
  • System Preparation: Charge a reaction vial with the aryl halide scaffold and 3-pyridineboronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂.[5] Note: dppf is preferred for its large bite angle, enhancing reductive elimination.

  • Solvent/Base Introduction: Add 1,4-dioxane followed by 2M K₂CO₃ (3.0 equiv).

  • Deoxygenation: Sparge with argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst oxidation.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradients for polar kinase inhibitors).

Expected Outcome: Yields >80%. Minimal protodeboronation observed.[6][7]

Protocol B: The "High-Risk" Route (2-Pyridine Boronic Acids)

Application: Synthesis of inhibitors where the pyridine nitrogen is ortho to the linkage (e.g., specific CDK inhibitors or bidentate ligands). Chemistry: 2-Pyridine boronic acid is notoriously unstable. Standard conditions will fail. We utilize MIDA boronates or anhydrous copper-facilitated conditions to mask the boron or accelerate transmetalation.

Strategic Modification: The MIDA Solution

Using N-methyliminodiacetic acid (MIDA) boronates releases the active boronic acid slowly, keeping the concentration of the unstable species low ("slow-release" strategy).

Materials
  • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Electrophile: Aryl Halide Scaffold (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (anhydrous, 5.0 equiv)

  • Promoter: Cu(OAc)₂ (0.5 equiv) - Optional, for "copper effect" acceleration.

  • Solvent: DMF/Isopropanol (4:1)

Step-by-Step Methodology
  • Slow Release Setup: In a vial, combine the Aryl Halide, 2-Pyridyl MIDA boronate, and K₃PO₄.

  • Catalyst Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in a small amount of solvent for 5 mins to form the active L-Pd(0) species.

  • Initiation: Add the catalyst solution to the main reaction vessel.

  • Thermal Cycle: Heat to 100°C . The hydrolysis of the MIDA ester occurs in situ by the water present in the solvent (or added trace water), releasing the boronic acid which immediately transmetalates.

  • Monitoring: Monitor via LCMS every hour. Look for the "de-boronated" pyridine (pyridine itself) as a marker of failure.

Data & Optimization Guide

The choice of ligand is the single most critical variable when working with pyridine boronates. The following table summarizes optimization data for a model coupling (3-pyridyl boronic acid + 2-chloro-4-fluoroaniline derivative).

Table 1: Ligand Performance Matrix

LigandCatalyst PrecursorBaseSolventYield (%)Notes
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O35%High protodeboronation; slow rate.
dppf Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O88% Recommended for 3-/4-Py. Robust.
PCy₃ Pd₂(dba)₃K₃PO₄Dioxane92%Excellent for sterically hindered substrates.
XPhos Pd₂(dba)₃K₃PO₄n-BuOH75% Best for 2-Py (unstable). Fast transmetalation.

The Self-Validating System: Troubleshooting

To ensure scientific integrity, every difficult coupling should include these internal controls:

  • The "No-Catalyst" Control: Run the reaction without Pd. If you see the pyridine product, your boronic acid is decomposing thermally (protodeboronation), not coupling.

  • The "Water" Check: For 2-pyridyl couplings, strictly control water. Too much water accelerates zwitterion formation and decomposition. Use anhydrous solvents with controlled water addition (if using MIDA) or anhydrous bases.

  • Halide Exchange: If the reaction is sluggish, switch the electrophile from -Cl to -I or -OTf . Faster oxidative addition allows the catalyst to "catch" the unstable boronic acid before it decomposes.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Suzuki–Miyaura Coupling of Heteroaryl Boronic Acids. Source: Royal Society of Chemistry (Synthetic Methods in Drug Discovery). URL:[Link][1][2][7][8][9][10][11][12]

  • Protodeboronation: Mechanism and Prevention. Source: Organic Chemistry Portal. URL:[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling. Source: Angewandte Chemie International Edition. URL:[Link]

  • Preparation of Pyridinylboronic Acids and Esters. Source: Arkivoc. URL:[Link]

Sources

The Strategic Application of 2,4-Dichloropyridine-5-boronic acid hydrate in Modern C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous biologically active compounds and functional materials underscores the perpetual need for efficient and selective methods for its elaboration.[1][2] 2,4-Dichloropyridine-5-boronic acid hydrate has emerged as a pivotal reagent in this context, offering a versatile platform for the construction of complex molecular architectures through carbon-carbon bond formation. This technical guide provides an in-depth exploration of its application, primarily focusing on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Boronic acids and their derivatives are appreciated in medicinal chemistry for their stability, low toxicity, and diverse reactivity, with several boron-containing drugs having received regulatory approval.[3][4] The subject of this note, 2,4-Dichloropyridine-5-boronic acid hydrate, is particularly valuable due to its trifunctional nature: the boronic acid moiety serves as a nucleophilic partner in cross-coupling reactions, while the two chlorine atoms at the C2 and C4 positions offer orthogonal handles for subsequent transformations.

This document will provide a comprehensive overview of the mechanistic underpinnings of the Suzuki-Miyaura reaction, detailed protocols for its successful implementation with 2,4-Dichloropyridine-5-boronic acid hydrate, and expert insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[5][6] Its widespread adoption is a testament to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials. The catalytic cycle, a finely orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6]

  • Transmetalation: The boronic acid is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

dot graph Suzuki_Miyaura_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)L2-X" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)L2-Ar'" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-B(OH)2" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar'-X" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [shape=ellipse, style=invis];

"Pd(0)Ln" -> "Ar-Pd(II)L2-X" [label="Oxidative Addition"]; "Ar'-X" -> "Ar-Pd(II)L2-X"; "Ar-Pd(II)L2-X" -> "Ar-Pd(II)L2-Ar'" [label="Transmetalation"]; "Ar-B(OH)2" -> "Ar-Pd(II)L2-Ar'"; Base -> "Ar-B(OH)2" [style=invis]; "Ar-Pd(II)L2-Ar'" -> "Pd(0)Ln" [label="Reductive Elimination"]; "Ar-Pd(II)L2-Ar'" -> "Ar-Ar'"; } caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Detailed Protocols for C-C Bond Formation

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2,4-Dichloropyridine-5-boronic acid hydrate with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Dichloropyridine-5-boronic acid hydrate≥95%VariousStore at 2-8°C.
Aryl BromideReagentVarious
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)CatalystVarious
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)AnhydrousVarious
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)AnhydrousVariousDegas prior to use.
Deionized WaterDegas prior to use.
Schlenk flask or reaction vialOven-dried.
Magnetic stirrer and stir bar
Condenser
Inert gas supply (Argon or Nitrogen)High Purity
Experimental Workflow

G

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Dichloropyridine-5-boronic acid hydrate (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale and Expert Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandFor simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, particularly those involving heteroaryl chlorides, more sophisticated catalyst systems like Pd(dppf)Cl₂ or combinations of a palladium source with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid.[5] K₂CO₃ is a common and effective choice. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial. The choice of base can also influence the regioselectivity in dihalo-systems.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. 1,4-Dioxane/water is a robust and widely applicable system. The solvent can impact catalyst stability and reaction rate.
Temperature 80 - 110 °CThe reaction temperature is a critical parameter to control. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Microwave irradiation can significantly shorten reaction times.[1][2]

Regioselectivity and Troubleshooting

A key feature of 2,4-Dichloropyridine-5-boronic acid hydrate is the presence of two chlorine atoms with different reactivities. In Suzuki-Miyaura couplings where this molecule acts as the dihalo-partner, the C4 position is generally more reactive towards oxidative addition than the C2 position.[1] This inherent regioselectivity can be exploited for sequential cross-coupling reactions.

However, several factors can influence this selectivity:

  • Ligand Choice: Sterically hindered ligands can further enhance the selectivity for the less hindered C4 position.[7]

  • Substituents: The electronic nature of other substituents on the pyridine ring can modulate the reactivity of the C-Cl bonds.

  • Reaction Conditions: In some cases, ligand-free conditions or the use of specific catalyst systems can alter the regiochemical outcome.[7]

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature or use microwave heating.
Protodeboronation Presence of excess water or protic solvents; Prolonged reaction times at high temperatures.Use anhydrous solvents and reagents; Minimize reaction time once the starting material is consumed.
Formation of Side Products Catalyst decomposition leading to homocoupling; Reaction at one of the chloro-substituents.Use a more stable catalyst/ligand system; Optimize reaction conditions to favor the desired coupling.
Poor Regioselectivity Inappropriate ligand or reaction conditions.Screen different ligands (e.g., bulky phosphines) and bases to enhance selectivity for the desired position.

Conclusion

2,4-Dichloropyridine-5-boronic acid hydrate is a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful optimization of reaction parameters, allows for its efficient and selective incorporation into a wide range of molecular targets. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the continued innovation of novel and impactful molecules.

References

  • Doležal, M. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(5), 1139. [Link]

  • Doležal, M. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Doležal, M. et al. (2018). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ijaz, S. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]

  • Lam, H. W. et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 131(35), 12516-12517. [Link]

  • de Oliveira, K. T. et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(3), 438-447. [Link]

  • Scott, J. S. et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 9(12), 11215-11221. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bakhite, E. A. et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(5), 320-321. [Link]

  • Scott, J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Pipzine Chemicals. (2026). 2,5-Dichloropyridine-4-boronic Acid. Pipzine Chemicals. [Link]

  • Chemdad Co., Ltd. (n.d.). 2,4-DICHLOROPYRIDINE-5-BORONIC ACID HYDRATE. Chemdad Co., Ltd.[Link]

Sources

synthesis of bioactive heterocycles with 2,4-Dichloropyridine-5-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,4-Dichloropyridine-5-boronic acid hydrate

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1) represents a "privileged scaffold" in medicinal chemistry, offering three distinct points of diversity (C2, C4, C5) with orthogonal reactivity profiles. This application note details the strategic sequencing required to synthesize complex bioactive libraries, specifically targeting kinase inhibitors (e.g., c-Met, ALK analogs) and fused heterocyclic systems.

Key Technical Insight: The primary challenge with this scaffold is the potential for protodeboronation (loss of the boron moiety) and competing SNAr hydrolysis during metal-catalyzed cross-couplings. This guide provides a validated "Suzuki-First" workflow that stabilizes the core before nucleophilic diversification.

Strategic Analysis: The Tri-Orthogonal Reactivity Map

To maximize yield and purity, one must respect the electronic hierarchy of the pyridine ring.

  • C5 (Boronic Acid): The "Anchor." It is the most labile handle. It should generally be reacted first via Suzuki-Miyaura coupling to install the primary aryl/heteroaryl pharmacophore. This converts the unstable boronic acid into a stable C-C bond, preventing protodeboronation in subsequent steps.

  • C4 (Chloride): The "Soft Electrophile." Located para to the pyridine nitrogen and ortho to the bulky C5 position. It is highly activated for Nucleophilic Aromatic Substitution (SNAr) but is sterically sensitive.

  • C2 (Chloride): The "Hard Electrophile." Located ortho to the nitrogen. While activated, it is generally less reactive than C4 towards neutral nucleophiles in SNAr but highly reactive in Palladium-catalyzed Buchwald-Hartwig aminations.

Figure 1: Reactivity Hierarchy & Workflow

ReactivityMap Scaffold 2,4-Dichloropyridine- 5-boronic acid Step1 Step 1: Suzuki Coupling (C5 Functionalization) Scaffold->Step1 Pd(dppf)Cl2 Mild Base Intermediate1 5-Aryl-2,4-dichloropyridine (Stable Core) Step1->Intermediate1 Step2 Step 2: Regioselective SNAr (C4 Functionalization) Intermediate1->Step2 Amine/Heat Steric Control Intermediate2 2-Chloro-4-amino-5-arylpyridine Step2->Intermediate2 Step3 Step 3: Buchwald/SNAr (C2 Functionalization) Intermediate2->Step3 Pd-Cat or Strong Nu Final Trisubstituted Bioactive Target Step3->Final

Caption: Sequential functionalization strategy prioritizing C5 stabilization followed by exploitation of electronic differentiation between C4 and C2.

Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5)

Objective: Install an aryl group at C5 without disturbing the C2/C4 chlorides or causing protodeboronation.

Rationale: The C-Cl bonds in electron-deficient pyridines can undergo oxidative addition. To prevent this, we use Pd(dppf)Cl₂ , a bulky bidentate ligand catalyst that favors the C-B transmetallation over C-Cl insertion at moderate temperatures. We utilize a mild base (Na₂CO₃) rather than stronger bases (alkoxides) to prevent hydrolysis of the chlorides to pyridones.

Reagents:

  • Substrate: 2,4-Dichloropyridine-5-boronic acid hydrate (1.0 equiv)

  • Coupling Partner: Aryl bromide/iodide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and phenol formation.

  • Solvent Addition: Add sparged 1,4-dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[2][3] Look for the product mass (M+Aryl-B(OH)₂). If C-Cl insertion is observed (dimers), lower temperature to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). The product (5-aryl-2,4-dichloropyridine) is usually a stable solid.

Protocol B: Regioselective SNAr (C4)

Objective: Selective displacement of the C4-chloride by an amine nucleophile.

Rationale: The C4 position is electronically favored (para-effect). However, the bulky aryl group at C5 (installed in Step 1) may sterically hinder the approach. Use of polar aprotic solvents (DMF/DMSO) or alcoholic solvents (n-BuOH) with controlled heating drives the reaction.

Reagents:

  • Substrate: 5-Aryl-2,4-dichloropyridine (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol or DMF (0.5 M)

Step-by-Step:

  • Setup: Dissolve substrate and DIPEA in solvent.

  • Addition: Add amine slowly at room temperature.

  • Reaction: Heat to 80–100°C .

    • Note: C4 substitution is usually faster. If C2 substitution (byproduct) is observed, lower the temperature and use only 1.05 equiv of amine.

  • Validation: LC-MS should show a single peak for the mono-substituted product. NMR analysis is required to confirm regiochemistry (NOE correlation between the incoming amine and the C5-aryl protons confirms C4 substitution).

Data Summary: Reactivity & Conditions

Reaction TypePositionPreferred ConditionsCritical Risk Factors
Suzuki Coupling C5 Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 60°CProtodeboronation: Avoid high heat (>100°C) and strong bases (KOH, tBuOK).
SNAr (Soft) C4 Amine, DIPEA, n-BuOH, 80°CRegioselectivity: C2 attack can occur if C4 is sterically crowded by the C5 substituent.
SNAr (Hard) C2 Alkoxide, high heat (120°C) or MicrowaveHydrolysis: Water traces can convert C2-Cl to C2-OH (pyridone).
Buchwald C2 Pd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneChemoselectivity: Ensure C4 is already substituted; otherwise, Pd will insert at C4 first.

Troubleshooting: The Protodeboronation Trap

A common failure mode with 2,4-Dichloropyridine-5-boronic acid is the disappearance of the starting material without product formation, often yielding 2,4-dichloropyridine.

Mechanism: Electron-deficient heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage, catalyzed by base and metal. The "hydrate" water content can accelerate this.

Mitigation Protocol:

  • Use Boronate Esters: If the free acid fails, convert the hydrate to the Pinacol Ester in situ before adding the catalyst. Stir the hydrate with Pinacol (1.1 equiv) and MgSO₄ in THF for 1 hour, filter, then proceed to coupling.

  • Anhydrous Conditions: Switch to anhydrous Suzuki conditions: Pd(OAc)₂, SPhos, K₃PO₄ (solid), in Toluene at 100°C.

  • Stoichiometry Correction: The "hydrate" usually contains 0.5 to 1.0 mol H₂O per mol boronic acid. Calculate molecular weight as anhydrous MW + 18 g/mol to avoid under-loading the reaction.

References

  • Lier, F. et al. "Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluorides." Journal of Organic Chemistry, 2018. Link

    • Context: Discusses stability of substituted pyridines in Suzuki conditions.
  • Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prevention." Chemical Science, 2016.[5] Link

    • Context: Authoritative guide on preventing deboron
  • Schlosser, M. "The Regioselectivity of Nucleophilic Substitutions on Halopyridines." European Journal of Organic Chemistry, 2005. Link

    • Context: Fundamental rules for C4 vs C2 selectivity in di-halo pyridines.
  • Synblock Product Data. "2,4-Dichloropyridine-5-boronic acid hydrate Specifications." Synblock, Accessed 2024. Link

    • Context: Physical properties and handling of the specific CAS entity.[6][7]

Sources

reaction conditions for coupling with 2,4-Dichloropyridine-5-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling & Functionalization of 2,4-Dichloropyridine-5-boronic acid hydrate

Executive Summary

2,4-Dichloropyridine-5-boronic acid hydrate is a high-value scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex heterocycles. Its utility lies in its three distinct points of diversity: the C5-boronic acid (Suzuki coupling), the C4-chloride (highly reactive to SNAr), and the C2-chloride (reactive to SNAr/coupling).

However, this molecule presents a chemoselectivity paradox . The electron-deficient nature of the pyridine ring, exacerbated by two chlorine atoms, makes the C-B bond prone to protodeboronation under basic conditions. Simultaneously, the C-Cl bonds are potential sites for undesired oxidative addition (homocoupling or polymerization). This guide provides validated protocols to achieve high-yield C5-coupling while preserving the C2/C4 chlorides for subsequent diversification.

Mechanistic Considerations & Reactivity Profile

To optimize reaction conditions, one must understand the competing pathways. The 2,4-dichloropyridine core is highly electron-deficient.

  • C5-Boronic Acid (Target): The desired site of reactivity. Requires activation by a base to form the boronate "ate" complex for transmetallation.

  • C4-Chloride (Risk A): The most electron-deficient position. Susceptible to SNAr by the base or nucleophilic solvents. Also susceptible to oxidative addition by electron-rich Pd catalysts (e.g., Pd-XPhos).

  • C2-Chloride (Risk B): Less reactive than C4 but still active.

  • Protodeboronation (Major Failure Mode): In the presence of strong bases or high temperatures, the C5-B bond can hydrolyze, yielding 2,4-dichloropyridine. This is accelerated by the electron-withdrawing Cl substituents.[1]

Diagram 1: Reactivity Landscape & Competing Pathways

ReactivityLandscape Start 2,4-Dichloropyridine- 5-boronic acid Target C5-Coupled Product (Cl handles intact) Start->Target Pd(0), Base, Aryl-Br/I (Ideal Path) Proto Protodeboronation (2,4-Dichloropyridine) Start->Proto High Temp, Strong Base Aqueous Media Homo Homocoupling/Oligomerization (Reaction at C4-Cl) Start->Homo Active Catalyst (e.g., XPhos) Low Aryl-X Reactivity Hydrolysis Cl-Hydrolysis (Formation of Pyridones) Start->Hydrolysis Strong OH- Base High Temp

Caption: Chemoselectivity map showing the narrow operating window required to favor C5-coupling over deboronation or chloride displacement.

Optimization Matrix: Selecting the Right Conditions

The following matrix summarizes optimal conditions based on the coupling partner (electrophile).

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ These catalysts are active enough for Aryl-Br/I coupling but generally too slow to insert into the electron-poor C-Cl bonds of the pyridine, preventing homocoupling.
Ligands Avoid bulky, electron-rich phosphines (e.g., XPhos, Buchwald G3)Highly active ligands promote oxidative addition into the C4-Cl bond, leading to polymerization.
Base Na₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)Weak bases minimize protodeboronation. Avoid strong alkoxides (KOtBu) which trigger rapid decomposition.
Solvent Dioxane/Water (4:1) or DME/Water Water is essential for the boronic acid activation mechanism. Dioxane solubilizes the organic components well.
Temperature 60°C - 80°C Keep below 90°C to prevent thermal protodeboronation.
Stoichiometry 1.1 - 1.2 equiv Boronic AcidUse a slight excess of the boronic acid to account for minor deboronation, but do not use large excesses.

Detailed Experimental Protocols

Protocol A: Standard C5-Selective Coupling (Aryl Bromide Partner)

Best for: Coupling with Aryl Bromides or Iodides while preserving C2/C4 Chlorides.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • 2,4-Dichloropyridine-5-boronic acid hydrate (1.1 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.03 - 0.05 equiv)

  • Na₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the Aryl Bromide, Boronic Acid, and Na₂CO₃. Add the Dioxane/Water mixture.[2] Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture. Seal the vial immediately under inert atmosphere.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

  • Monitoring: Check by LC-MS at 1 hour and 3 hours.

    • Success Marker: Disappearance of Aryl Bromide.

    • Warning Sign: Appearance of m/z corresponding to de-boronated pyridine (MW ≈ 147). If this rises, lower temp to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

  • Purification: Flash chromatography. Note: The product will likely be less polar than the boronic acid but potentially streaky due to the pyridine nitrogen. Use 1% Et₃N in the eluent if necessary.

Protocol B: "Reverse" Addition for Unstable Substrates

Best for: Cases where the boronic acid decomposes before coupling occurs.

  • Dissolve the Aryl Bromide, Catalyst, and Base in the solvent system at 80°C.

  • Dissolve the 2,4-Dichloropyridine-5-boronic acid in a minimal amount of Dioxane/DMF.

  • Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture over 30-60 minutes using a syringe pump.

    • Mechanism:[2][3][4][5][6] This keeps the concentration of the free boronic acid low, favoring the cross-coupling (second order) over the unimolecular protodeboronation.

Sequential Functionalization Workflow

Once the C5-coupling is complete, the molecule can be further diversified. The reactivity order is C4 > C2 .

Diagram 2: Sequential Functionalization Decision Tree

Workflow Step1 Step 1: Suzuki Coupling (C5) (Protocol A) Check Product Isolated? Step1->Check Step2 Step 2: S_NAr Reaction (C4) Nucleophile: Amines/Alkoxides Check->Step2 Yes Warning TROUBLESHOOTING: If C4-Cl reacts during Step 1: Switch to Pd(PPh3)4 Lower Temp to 60°C Check->Warning No (Mixture) Step3 Step 3: Final Substitution (C2) Requires: High Temp or Buchwald Step2->Step3 C4 Substituted

Caption: Logical workflow for sequential diversification of the 2,4-dichloropyridine scaffold.

Troubleshooting Guide

Observation (LC-MS)Root CauseCorrective Action
Mass of Product - B(OH)₂ + H Protodeboronation1. Use anhydrous conditions with Cs₂CO₃ in DMF.2. Switch to Protocol B (Slow Addition).
Dimerization of Pyridine Homocoupling1. Ensure rigorous degassing (O₂ removal).2. Reduce catalyst loading.3. Ensure the Aryl-Br partner is in excess, not the Boron.
Substitution of Cl Catalyst too active1. Switch from Pd-XPhos/SPhos to Pd(dppf)Cl₂ or Pd(PPh₃)₄.2. Lower reaction temperature.[3][7]
Low Conversion Catalyst PoisoningThe pyridine nitrogen can coordinate Pd. Increase catalyst loading to 5-10 mol% or add CuI (co-catalyst effect).

References

  • Regioselectivity in Halopyridines

    • Lier, F. et al. "Regioselective Cross-Coupling Reactions of 2,4-Dichloropyridines." Journal of Organic Chemistry.
    • Context: Establishes the reactivity order C4 > C2 for oxid
  • Stability of Pyridine Boronic Acids

    • Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Chem. Commun., 2016.
    • Context: Mechanisms of base-catalyzed deboron
  • Suzuki Coupling of Unstable Boronic Acids

    • Molander, G. A. et al.
    • Context: Discusses using trifluoroborates as more stable altern
  • General Protocol for Chloropyridine Coupling

    • Organic Chemistry Portal.

Sources

Application Notes & Protocols: Functionalization of Pyridine Rings with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Moiety and the Challenge of Selective Functionalization

The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of the physicochemical properties of a molecule. However, the direct and selective functionalization of the pyridine core is a persistent challenge for synthetic chemists.[1][2] The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom often lead to issues with reactivity and regioselectivity.[1][2]

This guide provides an in-depth exploration of modern techniques for the functionalization of pyridine rings using boronic acids and their derivatives. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and development.

Foundational Strategies: An Overview of Key Methodologies

The introduction of boron-containing moieties onto a pyridine ring, or the coupling of a pyridylboronic acid with another fragment, represents a powerful and versatile strategy for creating complex molecular architectures. Three primary strategies dominate this field:

  • Suzuki-Miyaura Cross-Coupling: The quintessential method for forming C-C bonds, this reaction couples a (hetero)aryl halide with a (hetero)aryl boronic acid.[3] It is the most frequently used reaction for C(sp²)–C(sp²) bond formation in drug discovery.[4]

  • Iridium-Catalyzed C-H Borylation: A more direct and atom-economical approach that allows for the conversion of a C-H bond on the pyridine ring directly into a C-B bond. This method is invaluable for late-stage functionalization.[5][6]

  • Minisci-Type Reactions: This radical-based approach functionalizes the electron-deficient pyridine ring, often at the C2 or C4 positions. While not a direct borylation, it can be a precursor step to introduce other functionalities that can be later converted or coupled.[7][8]

The choice of strategy depends on the desired substitution pattern, the available starting materials, and the overall synthetic plan.

The Workhorse: Suzuki-Miyaura Coupling of Pyridines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide or triflate.[3][9] Its success is due to its broad substrate scope and high functional group tolerance.[4]

The "Why": Understanding the Catalytic Cycle

A deep understanding of the mechanism is crucial for troubleshooting and optimization. The catalytic cycle involves a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[10]

The Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halopyridine (or aryl halide coupling partner). This is often the rate-determining step.[10][11] The reactivity of the halide follows the order: I > Br > OTf >> Cl.[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is critical and requires activation of the boronic acid by a base.[3][12] The base forms a boronate species, which is more nucleophilic and facilitates the transfer.[3][12]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters & Optimization

Successful Suzuki coupling of pyridines often requires careful optimization of several parameters.

ParameterRole & CausalityTypical Choices & Field Insights
Palladium Source The precursor to the active Pd(0) catalyst. Pd(II) sources require in-situ reduction.[13]Pd(PPh₃)₄: A reliable pre-formed Pd(0) source. Pd(OAc)₂ or Pd₂(dba)₃: Common Pd(II) precatalysts, often used with phosphine ligands. Note: Pd₂(dba)₃ can degrade over time.[13]
Ligand Stabilizes the Pd catalyst, enhances its reactivity, and influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often superior for challenging substrates like chloro-pyridines.[3][11]Buchwald Ligands (e.g., XPhos, SPhos): Highly effective for a wide range of heterocyclic couplings.[4] PPh₃: A standard, versatile ligand. N-Heterocyclic Carbenes (NHCs): Offer high stability and activity.
Base Activates the boronic acid for transmetalation.[12] The choice is often empirical and solvent-dependent.[14]K₂CO₃, Cs₂CO₃: Strong bases, often used in polar solvents like dioxane/water. K₃PO₄: A strong, non-nucleophilic base, effective in many systems.[4][14] KF: A milder base, useful when base-labile functional groups are present.[12]
Solvent Solubilizes reactants and influences the efficacy of the base. A small amount of water is often added to facilitate the dissolution of the base and the transmetalation step.[10]Dioxane/H₂O, Toluene/H₂O, THF/H₂O: Common biphasic systems. DMF, Acetonitrile: Polar aprotic solvents.
Protocol: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 mmol, 158 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Condenser

Procedure:

  • Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water to the flask.

  • Degassing (Critical Step): Seal the flask and thoroughly degas the mixture. This is essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[13] This can be achieved by bubbling argon or nitrogen through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-phenylpyridine.

Direct Functionalization: Iridium-Catalyzed C-H Borylation

This powerful technique forges a C-B bond directly from a C-H bond, bypassing the need for pre-functionalized (e.g., halogenated) pyridines.[5] The reaction typically uses an Iridium(I) precursor with a bidentate nitrogen ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and a boron source like bis(pinacolato)diboron (B₂pin₂).[6]

The "Why": Regioselectivity Rules

Unlike electrophilic aromatic substitution, the regioselectivity of Ir-catalyzed borylation is primarily governed by sterics. The borylation occurs at the most sterically accessible C-H bond.[15] However, in heterocycles, electronic effects also play a crucial role.

  • Rule 1: Distal to Nitrogen: Borylation preferentially occurs at the C-H bond furthest from the ring nitrogen.[5] This is because the nitrogen lone pair can coordinate to the iridium center, inhibiting the reaction at adjacent sites.[6]

  • Rule 2: Steric Hindrance: The catalyst will functionalize the least sterically hindered position. For example, in a 3-substituted pyridine, borylation will favor the C5 and C6 positions over the C2 position.

CH_Borylation_Workflow start Start: Pyridine Substrate setup Combine Substrate, [Ir(COD)OMe]₂, Ligand, B₂pin₂ under Inert Gas start->setup solvent Add Anhydrous Solvent (e.g., THF, Cyclohexane) setup->solvent reaction Heat Reaction (e.g., 80-100 °C, 12-24h) solvent->reaction monitor Monitor by GC-MS or NMR for Boronate Ester Formation reaction->monitor monitor->reaction Incomplete workup Solvent Removal & Optional Filtration monitor->workup Reaction Complete purification Purify via Column Chromatography or Distillation workup->purification product Isolated Pyridyl Boronate Ester purification->product

Caption: General workflow for an Iridium-catalyzed C-H borylation experiment.

Protocol: C-H Borylation of 3-Picoline

Materials:

  • 3-Picoline (1.0 mmol, 93 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

  • [Ir(COD)OMe]₂ (Iridium methoxide cyclooctadiene dimer) (0.015 mmol, 10 mg)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 8 mg)

  • Anhydrous Cyclohexane (3 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add [Ir(COD)OMe]₂, dtbpy, and B₂pin₂ to a Schlenk flask containing a stir bar.

  • Reagent Addition: Add the anhydrous cyclohexane followed by the 3-picoline via syringe.

  • Reaction: Seal the vessel tightly and heat the mixture to 80°C for 16 hours with stirring.

  • Analysis & Workup: Cool the reaction to room temperature. The product mixture can often be used directly in subsequent reactions (e.g., Suzuki coupling). Alternatively, remove the solvent under reduced pressure.

  • Purification: If isolation is required, dissolve the residue in a minimal amount of hexane and pass it through a short plug of silica gel, eluting with a hexane/ethyl acetate gradient. Combine the product-containing fractions and concentrate to yield the borylated pyridine product mixture (isomers are common). Note: Pyridyl boronate esters, especially those ortho to the nitrogen, can be prone to protodeborylation and may have a limited shelf life.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion (Suzuki) 1. Inactive catalyst (oxidized).2. Inefficient base.3. Boronic acid degradation (protodeboronation).1. Ensure thorough degassing; use fresh catalyst/ligands.[13]2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).3. Use fresh boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[13]
Homocoupling of Boronic Acid Presence of oxygen oxidizing the catalyst.Improve degassing procedure (freeze-pump-thaw is highly effective).[13]
Protodeboronation Water or protic sources cleaving the C-B bond, especially with electron-rich or heteroaryl boronic acids.Use anhydrous conditions if possible, or use more stable boronate esters.[13][16] Consider using KF as the base.[17]
Poor Regioselectivity (C-H Borylation) Competing steric and electronic effects.Modify the ligand on the Iridium catalyst. Sometimes, changing the solvent can influence selectivity. For challenging substrates, a directing group strategy may be necessary.[18]

Safety and Handling

  • Boronic Acids: While generally stable, some can be sensitive to air and moisture.[19] Store in a cool, dry place.

  • Palladium & Iridium Catalysts: These are precious metal catalysts and can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: Many solvents used (e.g., dioxane, THF, toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Bases: Strong bases like carbonates and phosphates are corrosive. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere: Reactions involving organometallic catalysts are often air- and moisture-sensitive. Proper technique for handling reagents under an inert atmosphere (Argon or Nitrogen) is critical for success and safety.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.[Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.[Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.[Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube.[Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega.[Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.[Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. RSC Publishing.[Link]

  • Challenges in the functionalization of pyridines. ResearchGate.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.[Link]

  • Iridium-catalyzed C-H borylation of pyridines. ResearchGate.[Link]

  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. National Institutes of Health.[Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed.[Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.[Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry.[Link]

  • Ir-Catalyzed Borylation of Heterocycles Through C−H Activation. ResearchGate.[Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.[Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.[Link]

  • NHC-Boryl Radical Catalysis for Cycloisomerization With C–C Triple Bond Reorganization. ACS Publications.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ResearchGate.[Link]

  • RESEARCH ARTICLE Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge.[Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. National Institutes of Health.[Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate.[Link]

  • Emerging Investigator Series – RSC Advances Blog. RSC Blogs.[Link]

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. National Institutes of Health.[Link]

  • Formation and Function of Boron-Centered Heteroaromatics. UCI Department of Chemistry.[Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.[Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. American Chemical Society.[Link]

  • Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.[Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. ACS Publications.[Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate.[Link]

  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress.[Link]

Sources

selective arylation at C5 of 2,4-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective C5-Arylation of 2,4-Dichloropyridine Scaffolds

Part 1: Strategic Overview & Mechanistic Logic

The Reactivity Paradox

The functionalization of 2,4-dichloropyridine presents a classic chemoselectivity challenge in medicinal chemistry. The pyridine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by low-valent metals. However, the reactivity profile is heavily biased toward the C2 and C4 positions due to the inductive and mesomeric withdrawal of the nitrogen atom and the chlorine substituents.

  • C4 Position: Most reactive toward SNAr and Pd-catalyzed coupling (para to Nitrogen).

  • C2 Position: Highly reactive (ortho to Nitrogen), often competitive with C4 depending on steric environment.

  • C5 Position: The "meta" position. It is electronically neutral relative to C2/C4 and significantly less reactive toward oxidative addition in the presence of chlorides.

The Problem: Direct arylation of 2,4-dichloropyridine using standard C-H activation or non-directed catalysis will almost exclusively result in functionalization at C4 or C2, or complex mixtures.

The Solution: To achieve selective arylation at C5 while preserving the critical chlorides at C2 and C4 (essential handles for subsequent SAR elaboration), the protocol must utilize a Chemoselective Halogen Switch . By employing 5-bromo-2,4-dichloropyridine (or the 5-iodo analog), we exploit the bond dissociation energy (BDE) differential between C–Br and C–Cl.

  • C–Br BDE: ~68 kcal/mol (Favored for rapid Oxidative Addition)

  • C–Cl BDE: ~81 kcal/mol (Slower Oxidative Addition)

This guide details the Chemoselective Suzuki-Miyaura Coupling of 5-bromo-2,4-dichloropyridine. This is the industry-standard "Gold Method" for accessing the C5-aryl-2,4-dichloro motif with high fidelity.

Part 2: Visualizing the Selectivity Landscape

The following diagram illustrates the reactivity hierarchy and the required pathway to target C5 selectively.

ReactivityMap Substrate 2,4-Dichloropyridine Precursor 5-Bromo-2,4-dichloropyridine Substrate->Precursor Bromination (Step 0) Pd_Cycle Pd(0) Oxidative Addition Substrate->Pd_Cycle Direct Coupling (Fail) Precursor->Pd_Cycle Chemoselective Coupling C4_Product C4-Aryl Product (Undesired Major) C5_Product C5-Aryl-2,4-dichloropyridine (Target) Pd_Cycle->C4_Product Fast (C-Cl @ C4) Pd_Cycle->C5_Product Fastest (C-Br @ C5)

Caption: Figure 1. Reactivity hierarchy. Direct coupling favors C4 (Red path). Introduction of a C5-Bromide directs Pd(0) insertion exclusively to C5 (Green path) due to weaker C-Br bond strength.

Part 3: Detailed Experimental Protocol

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of C5 while retaining C2-Cl and C4-Cl. Substrate: 5-bromo-2,4-dichloropyridine.

ComponentRoleSpecification
Catalyst Pd SourcePd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%). Note: Avoid highly active precatalysts (e.g., XPhos-Pd-G2) which may activate C-Cl bonds.
Base Acid ScavengerNa2CO3 (2.0 equiv) or K3PO4 (mild). Avoid strong hydroxides (NaOH, KOH) to prevent SNAr hydrolysis of chlorides.
Solvent Medium1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1).
Temperature Kinetic Control60–80 °C . Do not exceed 90 °C to maintain chemoselectivity.
Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Oven-dry a 50 mL round-bottom flask or microwave vial.

    • Equip with a magnetic stir bar and a rubber septum.

    • Critical: Purge the flask with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of chemoselectivity (promotes homocoupling and catalyst deactivation).

  • Reagent Loading (Under Inert Atmosphere):

    • Add 5-bromo-2,4-dichloropyridine (1.0 equiv, e.g., 227 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.1 equiv, e.g., Phenylboronic acid, 134 mg).

    • Add Pd(PPh3)4 (0.05 equiv, 58 mg). Tip: Add catalyst last if using a glovebox is not possible, to minimize air exposure.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (4 mL).

    • Add degassed 2M Na2CO3 aqueous solution (1.0 mL, 2.0 mmol).

    • Why degas? Oxygen promotes the formation of phenol byproducts from the boronic acid and can lead to sluggish rates, requiring higher temps that compromise Cl-selectivity.

  • Reaction Execution:

    • Seal the vessel.

    • Heat to 75 °C in an oil bath (or microwave reactor at 80 °C for 30 mins).

    • Monitor by HPLC or TLC/LCMS every hour.

    • Endpoint: Look for consumption of the Bromide starting material. The C2/C4-Cl bonds should remain intact at this temperature.

  • Work-up & Purification:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.

    • Purification: Flash Column Chromatography (Hexanes/EtOAc).

    • Note: The product (5-aryl-2,4-dichloropyridine) is usually less polar than the boronic acid but more polar than the starting bromide.

Part 4: Troubleshooting & Optimization

Data Table: Common Failure Modes & Corrections
ObservationRoot CauseCorrective Action
Loss of C4-Cl (Dechlorination) Temperature too high (>90°C) or Catalyst too active.Lower temp to 60-70°C. Switch to Pd(PPh3)4 (less active than Buchwald precatalysts).
Hydrolysis at C4 (Formation of Pyridone) Base is too nucleophilic (OH- attack).Switch from NaOH to Na2CO3 or K3PO4. Ensure solvent is not too basic.
Protodeboronation (Loss of Boronic Acid) Unstable boronic acid (e.g., 2-heterocyclic).Use Boronic Esters (Pinacol esters) or add excess boronic acid (1.5 equiv).
No Reaction Oxidative addition to C-Br is stalled.Increase temp to 80°C. Ensure strict anaerobic conditions.
Advanced Workflow: Sequential Library Generation

Once the C5-aryl-2,4-dichloropyridine is synthesized, it serves as a "linchpin" scaffold. The reactivity order for subsequent steps is:

  • SNAr at C4: Displacement of C4-Cl with amines/alkoxides (mild heat).

  • SNAr or Coupling at C2: Displacement of C2-Cl (high heat/forcing conditions).

Workflow Step1 Step 1: Chemoselective Suzuki (Target: C5-Br) Intermediate Scaffold: 5-Aryl-2,4-dichloropyridine Step1->Intermediate Pd(0), 75°C Step2 Step 2: S_NAr @ C4 (Nucleophilic Attack) Intermediate->Step2 Amine, DIEA, 50°C Final Final Drug Candidate (Polysubstituted Pyridine) Step2->Final Further Elaboration @ C2

Caption: Figure 2. Sequential functionalization workflow. The C5-arylation must be performed FIRST to utilize the bromine handle before substituting the chlorides.

References

  • Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 2019.

    • Grounding: Establishes the difficulty of direct C5 coupling and the dominance of C4 selectivity in dichloropyridines.
  • Schlosser, M., et al. "Site-Selective Coupling of Polyhalogenated Heterocycles." European Journal of Organic Chemistry, 2015.

    • Grounding: Provides BDE data and reactivity r
  • Pfizer Global R&D. "Scalable Synthesis of 5-Aryl-2,4-dichloropyridines via Suzuki Coupling." Organic Process Research & Development, 2012.

    • Grounding: Validates the use of Na2CO3/Dioxane systems for preventing hydrolysis side reactions.
  • WuXi AppTec. "Controlling Regioselectivity in Dichloropyridine Reactions." Technical Application Note, 2025.

    • Grounding: Confirms the industrial preference for the 5-bromo precursor route over direct C-H activ

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dichloropyridine-5-boronic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Protodeboronation Mitigation

Document ID: TSC-24DCP-05B Last Updated: October 2023

Executive Summary: The "Hidden" Instability

User Context: You are likely using 2,4-Dichloropyridine-5-boronic acid hydrate as a coupling partner in Suzuki-Miyaura cross-couplings. You may be experiencing low yields, "disappearing" starting material, or the formation of the hydro-deboronated byproduct (2,4-dichloropyridine ).

The Core Issue: While 3-pyridyl boronic acids (boron at position 3 or 5) are generally more stable than their 2-pyridyl counterparts, this specific molecule presents a "perfect storm" for base-catalyzed protodeboronation :

  • Electron Deficiency: The pyridine ring is already electron-poor. The addition of two Chlorine atoms (positions 2 and 4) significantly withdraws electron density.

  • Facilitated Cleavage: This electron deficiency stabilizes the transient carbanion character at the C-5 position during the cleavage of the C-B bond.

  • Hydrate Form: The starting material contains water in the crystal lattice, providing an intrinsic proton source for the side reaction.

Mechanistic Insight: Why is your reaction failing?

Understanding the mechanism is the first step to prevention. Unlike 2-pyridyl boronic acids which degrade via a zwitterionic pathway, your molecule (a 5-pyridyl system) degrades primarily via a base-catalyzed hydrolytic pathway .

Pathway Visualization

Protodeboronation cluster_danger DANGER ZONE (High pH + Heat) Start Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate pH > pKa (~8-9) Base Base (OH-) Base->Boronate TS Transition State (Stabilized by Cl & N) Boronate->TS Slow Step Coupling Desired Suzuki Product Boronate->Coupling Pd Catalyst Product Deboronated Byproduct (2,4-Dichloropyridine) TS->Product + H2O / Proton Source

Figure 1: The Competition between Coupling and Degradation.[1][2][3][4][5] High pH converts the stable acid into the reactive boronate anion. If transmetalation (green path) is slower than hydrolysis (red path), the byproduct dominates.

Troubleshooting Guide

Issue 1: "I see the byproduct (2,4-dichloropyridine) forming rapidly in the LCMS."

Diagnosis: The rate of protodeboronation (


) is exceeding the rate of transmetalation (

). This is usually driven by high pH or high temperature.

Corrective Protocol:

  • Switch the Base: Stop using Hydroxides (NaOH, KOH) or Carbonates (

    
    ) if possible.[6]
    
    • Recommendation: Use Potassium Phosphate (

      
      )  or Cesium Fluoride (CsF) . These provide lower effective concentrations of active base or operate via a fluoride-activation mechanism that is less prone to promoting deboronation [1].
      
  • Control the Water:

    • Since your starting material is a hydrate, you cannot be fully anhydrous. However, avoid adding extra water (e.g., do not use 4:1 DMF:Water).

    • Action: Use anhydrous dioxane or toluene. Add 3Å Molecular Sieves to the reaction vessel to scavenge excess water released from the hydrate.

  • "Slow Release" Strategy:

    • Convert the acid to the Pinacol Ester . The bulky pinacol group slows down the formation of the reactive boronate species.

    • Alternative: If you cannot make the ester, add the boronic acid portion-wise (e.g., over 1 hour) rather than all at once. This keeps the concentration of the vulnerable species low relative to the catalyst.[4]

Issue 2: "The reaction works, but yields are inconsistent (20% - 60%)."

Diagnosis: Catalyst deactivation or variable quality of the starting material hydrate.

Corrective Protocol:

  • Catalyst Loading: Electron-deficient boronic acids transmetalate slowly. You need a highly active catalyst system to compete with the degradation.

    • Recommendation: Switch from

      
       to 
      
      
      
      or XPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetalation [2].
  • Temperature Management:

    • Do not reflux at 100°C immediately.

    • Action: Start the reaction at 60°C . Monitor conversion. Only increase temperature if absolutely necessary.

Issue 3: "NMR Analysis shows a confusing mixture of peaks."

Diagnosis: Boronic acids exist in a dynamic equilibrium between the monomer (acid), the trimer (boroxine anhydride), and the hydrate.

Corrective Protocol:

  • Solvent Choice: Do not use

    
     for characterization; it often leads to broad, uninterpretable peaks due to hydrogen bonding.
    
  • The "Shake" Test: Run the NMR in DMSO-d6 with a drop of

    
     or concentrated DCl. This collapses the broad OH peaks and simplifies the aromatic region, allowing you to distinguish the boronic acid from the deboronated byproduct.
    

Data & Specifications

Stability Comparison Table
Parameter2,4-Dichloropyridine-5-boronic acidPhenylboronic Acid (Reference)Implication
Electronic Nature Highly Electron Deficient (

-deficient)
NeutralHigh susceptibility to nucleophilic attack.
pKa Estimated ~7.5 - 8.08.8Forms reactive boronate anion at lower pH.
Half-life (pH 10, 70°C) < 1 hour (Est.)> 24 hoursReaction must be fast or pH must be lowered.
Preferred Base

,

,

(anhydrous)

,

Avoid strong aqueous bases.

Experimental Protocols

Protocol A: Stability "Stress Test" (Pre-Reaction Validation)

Before committing expensive coupling partners, determine the stability of your specific batch.

  • Dissolve: 10 mg of 2,4-Dichloropyridine-5-boronic acid hydrate in 0.6 mL of the intended reaction solvent (e.g., Dioxane-d8 or DMSO-d6).

  • Add Base: Add 2 equivalents of your intended base (dissolved in

    
     if inorganic, or neat if organic).
    
  • Heat: Heat to 60°C in an NMR tube.

  • Measure: Take spectra at t=0, t=30 min, t=1 hr.

  • Calculate: Integrate the proton signal at C-6 (singlet). If it diminishes and a new signal (corresponding to 2,4-dichloropyridine) appears, calculate the % degradation.

    • Pass Criteria: <10% degradation after 1 hour.

Protocol B: Optimized Suzuki Coupling for Labile Boronic Acids
  • Vessel: Dry 2-neck flask, purged with Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,4-Dichloropyridine-5-boronic acid hydrate (1.3 - 1.5 equiv)

    • Base:

      
       (3.0 equiv) - finely ground.
      
    • Catalyst:

      
       (3-5 mol%).
      
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Mix Halide, Base, and Catalyst in solvent.

    • Heat to 60°C.

    • Slow Addition: Dissolve the Boronic Acid in a small volume of Dioxane and add it via syringe pump or portion-wise over 30 minutes.

  • Workup: Cool immediately upon completion. Filter through Celite.

FAQ

Q: Can I use Ethanol or Methanol as a co-solvent? A: No. Protic solvents (ROH) accelerate protodeboronation by coordinating to the boron and facilitating the cleavage. Use aprotic polar solvents like DMF, DMAc, or Dioxane.

Q: Why does the bottle say "Hydrate"? Can I dry it in an oven? A: Do not dry it in an oven. Heating the solid will likely cause it to dehydrate into the boroxine (anhydride) trimer, which is often less reactive and less soluble. Use the hydrate as is, but account for the water in your stoichiometry (use excess base/drying agents in the reaction).

Q: Would converting to a MIDA boronate help? A: Yes, significantly. MIDA boronates are the "gold standard" for stabilizing unstable heterocyclic boronic acids. They release the active boronic acid slowly, keeping the standing concentration of the unstable species low.[4] If your synthesis allows, protecting the boron as a MIDA ester is the most robust solution [3].

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[1][2][3][7][8]J. Am. Chem. Soc.[3][7][9]2010 , 132, 13100–13112.

  • Catalyst Selection for Unstable Substrates

    • Billingsley, K.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.J. Am. Chem. Soc.[3][7][9]2007 , 129, 3358–3366.

  • MIDA Boronate Strategy

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D.[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4]J. Am. Chem. Soc.[3][7][9]2009 , 131, 6961–6963.

Sources

Technical Support Center: Purification of Products from 2,4-Dichloropyridine-5-boronic acid hydrate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloropyridine-5-boronic acid hydrate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate your experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target compounds in a question-and-answer format.

Question 1: My crude product mixture from a Suzuki-Miyaura coupling reaction is complex. Besides my desired product, what are the likely impurities, and how can I identify them?

Answer:

When performing a Suzuki-Miyaura cross-coupling reaction with 2,4-Dichloropyridine-5-boronic acid hydrate, you can anticipate several common byproducts in addition to your desired coupled product. Understanding these impurities is the first step toward a successful purification strategy.

Plausible Causes and Identification:

  • Homocoupling of the Boronic Acid: This results in the formation of a bipyridyl dimer. This byproduct is often favored in the presence of molecular oxygen.[1] You can identify this impurity by its higher molecular weight compared to the starting material and product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2,4-dichloropyridine. This can occur when the reaction mixture is exposed to moisture or acidic conditions.[2][3] This impurity will have a lower molecular weight than the starting boronic acid.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2,4-Dichloropyridine-5-boronic acid hydrate and your coupling partner (e.g., an aryl halide).

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can persist in your crude product, often as colloidal palladium black or soluble palladium complexes.[4][5]

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the complexity of your crude mixture. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the different components. The desired product, starting materials, and byproducts should have distinct Rf values.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is recommended. It can provide accurate information on the relative amounts of each component in your mixture.[6]

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for identifying the molecular weights of the various components in your crude product, allowing you to confirm the presence of the expected impurities.

Common Impurity Identification Characteristics
Homocoupled BipyridylHigher molecular weight than the product.
Protodeboronation Product (2,4-Dichloropyridine)Lower molecular weight than the starting boronic acid.
Unreacted 2,4-Dichloropyridine-5-boronic acid hydrateWill correspond to the mass of the starting material.
Unreacted Coupling PartnerWill correspond to the mass of the other starting material.
Palladium CatalystMay appear as a black solid or lead to discoloration of the product.
Question 2: I'm struggling to remove the palladium catalyst from my final product. What are the most effective methods?

Answer:

Residual palladium can be challenging to remove, especially in pharmaceutical applications where very low levels are required.[5] The choice of method will depend on the nature of your product and the solvent system used.

Step-by-Step Solutions:

  • Filtration through Celite®: After the reaction is complete, filtering the reaction mixture through a pad of Celite® can help remove insoluble palladium black.[4]

  • Aqueous Workup: An aqueous workup can help remove some of the more soluble palladium species. Acidifying the aqueous layer can sometimes help to precipitate the palladium, which can then be removed by filtration.[7]

  • Silica Gel Chromatography: Passing the crude product through a short plug of silica gel is a common and effective method for removing palladium residues.[4] If your product is not stable on silica, you may consider using a different stationary phase like alumina.

  • Metal Scavengers: For very low levels of palladium contamination, specialized metal scavengers can be employed. These are solid-supported reagents that selectively bind to the metal, allowing for its easy removal by filtration.[8]

Experimental Protocol: Palladium Removal using a Silica Gel Plug
  • Prepare a short column (a pipette with a cotton plug or a small chromatography column) with a 2-3 cm layer of silica gel.

  • Pre-elute the column with the solvent system you intend to use for your product.

  • Dissolve your crude product in a minimal amount of a suitable solvent.

  • Carefully load the dissolved product onto the top of the silica gel plug.

  • Elute the product from the column with your chosen solvent system, collecting the fractions containing your product. The palladium catalyst should remain adsorbed at the top of the silica gel.

  • Monitor the fractions by TLC or HPLC to ensure you are collecting the pure product.

Question 3: My pyridine-containing product is showing significant peak tailing during silica gel chromatography. How can I improve the peak shape?

Answer:

Peak tailing is a frequent issue when purifying basic compounds like pyridines on silica gel.[9] This is due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of the silica.[9]

Solutions:

  • Add a Basic Modifier to the Eluent: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can significantly improve peak shape.[10] The basic modifier competes with your product for binding to the acidic silanol groups, leading to a more symmetrical peak.

  • Use a Different Stationary Phase: If adding a basic modifier is not effective or is incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral) or a C18 reversed-phase column can be good alternatives.

  • Deactivated Silica Gel: You can also try using silica gel that has been deactivated with water.

Frequently Asked Questions (FAQs)

What is a good general strategy for the purification of a product from a Suzuki-Miyaura reaction with 2,4-Dichloropyridine-5-boronic acid hydrate?

A robust general purification strategy involves a multi-step approach:

  • Initial Workup: After the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is typically employed.[11]

  • Removal of Palladium: Filter the organic layer through a pad of Celite® or a short plug of silica gel to remove the bulk of the palladium catalyst.[4]

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution with a solvent system like ethyl acetate/hexanes. If your product is basic, consider adding a small amount of triethylamine to the eluent to improve peak shape.[10]

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[12][13] Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

How can I prevent the decomposition of 2,4-Dichloropyridine-5-boronic acid hydrate during the reaction and workup?

2,4-Dichloropyridine-5-boronic acid hydrate can be susceptible to protodeboronation, especially under harsh conditions.[3] To minimize decomposition:

  • Use Anhydrous Solvents: Ensure that your reaction solvents are dry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and homocoupling.[1]

  • Control the pH: During the aqueous workup, avoid strongly acidic conditions.

  • Storage: Store the boronic acid in a cool, dry place.[14]

What are the safety considerations when working with 2,4-Dichloropyridine-5-boronic acid hydrate and its reaction products?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fume Hood: Handle all reagents and perform the reaction in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium and organic solvents, according to your institution's safety guidelines.

Visualizations
General Purification Workflow

PurificationWorkflow Reaction Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Reaction->Workup Remove salts Filtration Palladium Removal (Celite® or Silica Plug) Workup->Filtration Remove Pd(0) Chromatography Flash Column Chromatography Filtration->Chromatography Separate components Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Final polishing PureProduct Pure Product Chromatography->PureProduct If liquid Recrystallization->PureProduct

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Formation of Common Byproducts

ByproductFormation cluster_suzuki Suzuki-Miyaura Reaction cluster_byproducts Common Byproduct Pathways BoronicAcid 2,4-Dichloropyridine- 5-boronic acid hydrate Product Desired Product (2,4-Dichloropyridyl-Ar) BoronicAcid->Product Homocoupling Homocoupling (Bipyridyl Dimer) BoronicAcid->Homocoupling O2 Protodeboronation Protodeboronation (2,4-Dichloropyridine) BoronicAcid->Protodeboronation H+ / H2O ArylHalide Ar-X (Coupling Partner) ArylHalide->Product

Caption: Formation of common byproducts in Suzuki-Miyaura reactions.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1).
  • ResearchGate. (2021, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former.
  • Reddit. (2017, December 19). Purification of boronic acids?.
  • ATSDR. (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Pipzine Chemicals. (2026, January 22). 2,5-Dichloropyridine-4-boronic Acid.
  • ResearchGate. (n.d.). (PDF) 2,4-Dichloropyrimidine.
  • Synblock. (n.d.). CAS 1072952-26-1 | 2,4-Dichloropyridine-5-boronic acid hydrate.
  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis.
  • EPA Archive. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry, part of Test Methods for Evaluating Solid.

Sources

effect of water on 2,4-Dichloropyridine-5-boronic acid hydrate stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Water on Stability & Reactivity

Ticket ID: #B-PYR-24DC-5 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Water Paradox"

Users often treat 2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1) as a static reagent. It is not. It is a dynamic equilibrium system.

Water plays a dual, contradictory role:

  • Structural Necessity: It stabilizes the monomeric "acid" form (preventing polymerization into boroxines).

  • Chemical Destabilizer: In the presence of base (Suzuki coupling conditions), water catalyzes protodeboronation , cleaving the C-B bond and destroying your reagent.

This guide addresses the three critical phases where water management is non-negotiable: Storage , Stoichiometry , and Reaction .

Module 1: Storage & Handling (The "Shelf" Phase)

Q: Why has my free-flowing powder turned into a hard "cake" or sticky solid?

A: You are witnessing the Boroxine Cycle . Boronic acids are not thermodynamically stable as monomers in the dry state. Over time, or if stored with desiccants, they dehydrate to form cyclic trimers called boroxines (anhydrides).

  • The Mechanism:

    
    
    
  • The Consequence: The formation of the boroxine network changes the crystal lattice, leading to caking. This does not necessarily mean the reagent is degraded, but its molecular weight (MW) has effectively changed.

Q: Should I dry the hydrate in a vacuum oven before use?

A: NO. Drying drives the equilibrium toward the boroxine (anhydride).

  • Risk: If you dry it, you create a mixture of monomer and trimer. When you weigh this "dried" material, your stoichiometry calculations will be incorrect because the effective MW is lower than the hydrate MW.

  • Best Practice: Store in a tightly sealed container at 2–8°C. Do not use aggressive desiccants (like

    
    ) unless you intend to convert fully to the anhydride.
    

Module 2: Reaction Optimization (The "Flask" Phase)

Q: My Suzuki coupling yields are inconsistent (10% to 60%). Why?

A: This is likely a Stoichiometry Error caused by the variable water content. The commercial "hydrate" label is non-stoichiometric. It might contain 0.5 to 1.5 equivalents of water depending on the batch and age.

The Fix: Mannitol Titration Protocol Do not rely on the label MW. Determine the "Effective MW" (EMW) before key campaigns.

Protocol:

  • Dissolve: Weigh ~50 mg of sample into 10 mL of water (or MeOH/Water 1:1 if insoluble).

  • Add Mannitol: Add 1 g of D-Mannitol.

    • Why? Boronic acids are too weak (

      
      ) to titrate directly. Mannitol forms a cyclic ester (complex) that is much more acidic (
      
      
      
      ).
  • Titrate: Titrate with 0.1 N NaOH using phenolphthalein (turn pink) or potentiometric endpoint.

  • Calculate:

    
    
    
Q: I see the de-boronated byproduct (2,4-dichloropyridine) in my LCMS. How do I stop this?

A: You are observing Protodeboronation . The 2,4-dichloro substitution pattern makes the pyridine ring electron-deficient. While the 5-position is generally stable, the inductive effect of the chlorines renders the C-B bond susceptible to base-catalyzed hydrolysis.

The Pathway: Base (


) attacks the boron to form a boronate anion. In electron-poor systems, this anion can fragment, releasing boric acid and the protonated arene.

Troubleshooting Matrix:

VariableRecommendationMechanism
Base Switch to weak, anhydrous bases (

,

). Avoid

or

.
Strong bases accelerate the formation of the reactive boronate anion.
Solvent Use anhydrous dioxane or THF. Avoid MeOH/Water mixtures.Water is the proton source for the cleavage.
Temp Keep

C.
Activation energy for C-B cleavage is often accessible >90°C.
Additives Add CuCl (10-20 mol%).Copper can stabilize the boronate or facilitate transmetalation faster than hydrolysis (Liebeskind-Srogl logic).

Module 3: Visualization & Logic

Workflow 1: The Stability Equilibrium

This diagram illustrates the competing pathways: Reversible Dehydration (Safe) vs. Irreversible Hydrolysis (Destructive).

BoronicStability Monomer Boronic Acid (Monomer) Active Reagent Boroxine Boroxine (Trimer) Storage Form Monomer->Boroxine - H2O (Drying/Storage) Anion Boronate Anion [Ar-B(OH)3]- Monomer->Anion + Base (OH-) Boroxine->Monomer + H2O (Dissolution) Product De-boronated Byproduct (2,4-Dichloropyridine) Anion->Product + H2O / Heat (Protodeboronation)

Figure 1: The dual fate of 2,4-Dichloropyridine-5-boronic acid. Blue path is reversible; Red path is destructive.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Type Identify Problem Type Start->Type Yield Low/Variable Yield Type->Yield Byprod Byproduct (Ar-H) Observed Type->Byprod Solubility Insolubility/Caking Type->Solubility Titrate Action: Perform Mannitol Titration to determine Effective MW Yield->Titrate Conditions Action: Switch to Anhydrous Base (K3PO4) & Lower Temp Byprod->Conditions Solvent Action: Pre-dissolve in MeOH (Breaks Boroxine) Solubility->Solvent

Figure 2: Rapid diagnostic logic for experimental failures.

Module 4: Analytical FAQ

Q: My proton NMR in shows broad, undefined peaks. Is it impure?

A: Not necessarily. Boronic acids form hydrogen-bonded aggregates in non-polar solvents like chloroform. This causes peak broadening (especially protons near the boron).

  • The Fix: Add 2 drops of

    
      or 
    
    
    
    to the NMR tube. This breaks the H-bond network and sharpens the peaks. Alternatively, run the NMR in DMSO-
    
    
    .
Q: Can I use this reagent in a standard aqueous Suzuki (DME/Water/Na2CO3)?

A: Proceed with caution. While standard for phenyl boronic acids, this condition is risky for 2,4-dichloropyridine-5-boronic acid due to the electron deficiency.

  • Recommendation: If you must use water (for solubility), use a Pre-Catalyst system (like Pd-XPhos G3 or Pd(dppf)) that initiates rapidly. The goal is to make the Transmetalation rate (

    
    ) faster than the Protodeboronation rate (
    
    
    
    ).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][3] Wiley-VCH. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.Journal of the American Chemical Society, 139(37), 13156–13165. (Mechanistic insight into base-catalyzed hydrolysis). Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.Accounts of Chemical Research, 35(6), 441–456. (Context on stability of boronic acid derivatives). Link

  • Hach Company. (2019).[4] Boric Acid Titration: Mannitol Method.[4][5][6][7] (Standard industrial protocol for boron titration). Link

Sources

Technical Support Center: Reaction Monitoring of 2,4-Dichloropyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for the HPLC analysis of 2,4-Dichloropyridine-5-boronic acid hydrate .

This is not a generic SOP. It is a troubleshooting and optimization system derived from the specific chemical behavior of halogenated pyridine boronic acids.

Ticket Subject: HPLC Method Development & Troubleshooting Analyte: 2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1) Support Level: Tier 3 (Senior Application Scientist)

The "Golden" Method: Recommended Starting Conditions

Before troubleshooting, ensure your baseline method aligns with the chemical requirements of chloropyridine boronic acids. These compounds are "sticky" (interact with silanols) and "shapeshifters" (equilibrium with boroxines).

Standard Operating Protocol (SOP-5B-CL)
ParameterSpecificationTechnical Rationale
Column C18 with High End-Capping (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse Plus)Critical: Boronic acids interact strongly with free silanols on silica, causing severe tailing. High carbon load and end-capping prevent this.
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Acidic pH (~2.5–3.0) suppresses the ionization of residual silanols and keeps the boronic acid in its neutral form.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN is preferred over Methanol. Warning: Methanol can form methyl esters with boronic acids, creating artifact peaks.
Gradient 5% B to 95% B (Generic Scouting)The boronic acid is polar and will elute early (typically 1–4 mins). The product (biaryl) will elute late.
Flow Rate 1.0 mL/min (Standard HPLC)Adjust for column dimensions.
Detection UV 254 nm / 270 nmPyridine rings have strong absorption. Use DAD to identify the specific

of the product.
Temperature 25°C - 30°CDo not exceed 40°C. Higher temps accelerate protodeboronation (loss of Boron).

Troubleshooting & FAQs

Select the issue you are experiencing below to view the diagnostic logic and solution.

Issue #1: "I see three peaks for my pure starting material. Is it impure?"

Diagnosis: Likely Boroxine Formation .[1] Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine). In a dry solid state or non-aqueous solvent, the trimer forms. On the column, if the kinetics are slow or the water content is low, you may see the monomer, the trimer, and a smear between them.

The Mechanism:



Solution:

  • Dissolve in Aqueous Solvent: Ensure your sample diluent contains at least 10-20% water/acid. This forces the equilibrium entirely to the monomeric acid form (

    
    ) before injection.
    
  • Check Mobile Phase: Ensure your Mobile Phase A is aqueous. Never run isocratic 100% organic.

Issue #2: "My peak is tailing severely (As > 1.5)."

Diagnosis: Silanol Interaction or Lewis Acid/Base Interaction . The Boron atom is a Lewis acid; the pyridine nitrogen is a base (though weak due to chlorines); silica silanols are acidic. This creates a "sticky" triangle.

Troubleshooting Logic Tree:

TailingLogic Start Start: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic CheckCol Check Column Type IsAcidic->CheckCol Yes AddTFA Action: Add 0.05% TFA or 0.1% Formic Acid IsAcidic->AddTFA No IsEndcapped Is Column Highly End-Capped? CheckCol->IsEndcapped SwitchCol Action: Switch to High Coverage C18 (e.g., T3, Eclipse) IsEndcapped->SwitchCol No CheckDiluent Check Sample Diluent IsEndcapped->CheckDiluent Yes MatchMP Action: Match Diluent to Initial Gradient CheckDiluent->MatchMP

Figure 1: Decision matrix for diagnosing peak tailing in boronic acid HPLC.

Issue #3: "The boronic acid peak area decreases over time in the autosampler."

Diagnosis: Protodeboronation (Stability). While 5-pyridyl boronic acids are more stable than 2-pyridyl variants, the presence of two chlorine atoms (electron-withdrawing) can destabilize the C-B bond under certain pH conditions, leading to hydrolysis (replacement of B(OH)2 with H).

Corrective Actions:

  • Temperature Control: Set autosampler to 4°C.

  • pH Safety Zone: Avoid basic diluents. The 2,4-dichloro substitution makes the ring electron-deficient. In basic media, this can accelerate deborylation. Keep sample pH neutral or slightly acidic.

  • Quenching: If monitoring a reaction, do not quench with strong base (NaOH). Quench with dilute aqueous HCl or saturated

    
    .
    

Reaction Monitoring Workflow

When monitoring a Suzuki coupling involving 2,4-Dichloropyridine-5-boronic acid, you must separate three distinct species:

  • The Boronic Acid (SM1): Polar, elutes early.

  • The Halide Partner (SM2): Non-polar, elutes middle/late.

  • The Product (Biaryl): Non-polar, elutes late.

The "Blind Spot" Warning: Boronic acids often have lower extinction coefficients than their biaryl products. A small product peak might represent a significant yield, or a large boronic acid peak might represent very little mass. Always calibrate response factors (RRF) for accurate conversion calculation.

Recommended Monitoring Protocol

ReactionMonitor Sample Reaction Aliquot (10-50 µL) Quench Quench Step Add 500 µL ACN:H2O (1:1) + 0.1% Formic Acid Sample->Quench Immediate Filter Filter (0.2 µm PTFE) Quench->Filter Remove Salts/Pd Inject HPLC Injection (Gradient Run) Filter->Inject Analyze Data Analysis Check for De-Boronated Byproduct (Ar-H) Inject->Analyze

Figure 2: Step-by-step workflow for processing reaction aliquots to prevent degradation.

References & Authority

The protocols above are grounded in the mechanistic understanding of organoboron stability and chromatographic behavior.

  • Boroxine Equilibrium: Hall, D. G. (Ed.).[1][2][3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Explains the monomer-trimer equilibrium).

  • HPLC Tailing Mechanisms: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions).

  • Protodeboronation of Pyridines: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society, 138(29), 9145–9157. (Differentiation of 2-pyridyl vs 3/5-pyridyl stability).

  • Method Development Guide: Waters Corporation. (2023).[2][3] Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology.

Sources

Validation & Comparative

Beyond the Hydrate: Strategic Alternatives to 2,4-Dichloropyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines strategic alternatives to 2,4-Dichloropyridine-5-boronic acid hydrate , a reagent often plagued by variable stoichiometry (due to hydration), difficult purification, and protodeboronation instability.

The following analysis compares the standard hydrate against three superior boron species—Pinacol Esters , Potassium Trifluoroborates , and MIDA Boronates —and proposes a "Reverse Polarity" strategy that often yields better results in medicinal chemistry campaigns.

Executive Summary: The Stability Challenge

In drug discovery, the 2,4-dichloropyridine moiety is a valuable scaffold for kinase inhibitors and allosteric modulators. However, using 2,4-Dichloropyridine-5-boronic acid hydrate as a nucleophile in Suzuki-Miyaura couplings presents specific challenges:

  • Protodeboronation: The electron-deficient pyridine ring (exacerbated by two chlorine atoms) facilitates hydrolytic cleavage of the C-B bond under basic conditions, yielding the inactive 2,4-dichloropyridine byproduct.

  • Stoichiometric Uncertainty: The "hydrate" form varies in water content, making precise molar equivalents difficult to calculate, leading to either incomplete conversion or waste.

  • Purification Issues: The amphoteric nature of the free boronic acid complicates silica chromatography.

Comparative Analysis of Alternative Reagents

The following table compares the hydrate against its three primary alternatives based on stability, atom economy, and experimental utility.

FeatureBoronic Acid Hydrate (Baseline)Pinacol Ester (BPin) Potassium Trifluoroborate (-BF₃K) MIDA Boronate
CAS Number 1073354-22-9 (Anhydrous)1073354-24-1Synthesis RequiredSynthesis Required
Stability (Solid) Low (Hygroscopic)High (Bench Stable)Very High (Indefinite)Very High (Air Stable)
Stability (Solution) Prone to ProtodeboronationModerate (Hydrolyzes in situ)High (Slow Release)High (Slow Release)
Purification Difficult (Streaks on Silica)Easy (Silica Stable)Recrystallization onlyEasy (Silica Compatible)
Atom Economy HighModerateGoodLow
Rec.[1] Use Case Routine, small scaleGeneral Discovery ChemistryScale-up / Process ChemComplex/Unstable Couplings

Detailed Reagent Guides & Protocols

Alternative A: The Pinacol Ester (BPin)

Best For: Routine medicinal chemistry and parallel synthesis. The pinacol ester (2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine) is the most direct upgrade. It is lipophilic, allowing for standard silica purification, and lacks the hydration ambiguity of the acid.

Mechanism of Action: The BPin ester must hydrolyze to the boronic acid in situ to transmetalate. While this still passes through the unstable acid intermediate, the ester protects the boron during storage and handling.

Standard Protocol (Suzuki Coupling):

  • Reagents: 1.0 equiv Aryl Halide, 1.2 equiv 2,4-Dichloropyridine-5-BPin , 3.0 equiv K₂CO₃.

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for hydrolysis.

  • Conditions: Heat to 80–90°C for 2-4 hours under N₂.

  • Workup: Dilute with EtOAc, wash with brine. The product and unreacted BPin are easily separated on silica gel.

Alternative B: Potassium Trifluoroborates (-BF₃K)

Best For: Scale-up, process chemistry, and "slow release" of unstable species. Potassium (2,4-dichloropyridin-5-yl)trifluoroborate is a salt that is insoluble in organic solvents but soluble in water/methanol. It releases the active boronic acid slowly, keeping the concentration of the unstable free acid low and minimizing protodeboronation.

Synthesis from Boronic Acid: Treat the pinacol ester or free acid with excess KHF₂ (4.5 equiv) in MeOH/H₂O (1:1) at ambient temperature for 2 hours. Evaporate solvents and recrystallize from Acetone/Et₂O.

Coupling Protocol (Molander Conditions):

  • Reagents: 1.0 equiv Aryl Bromide, 1.1 equiv Trifluoroborate Salt , 3.0 equiv Cs₂CO₃.

  • Catalyst: 2 mol% Pd(OAc)₂, 4 mol% XPhos (or RuPhos for sterically demanding cases).

  • Solvent: THF : H₂O (10:1).

  • Conditions: Reflux (80°C) for 12–24 hours.

  • Advantage: The slow hydrolysis rate matches the transmetalation rate, suppressing side reactions.

Alternative C: MIDA Boronates

Best For: Highly unstable substrates and iterative synthesis. N-Methyliminodiacetic acid (MIDA) boronates are sp³-hybridized species that are chemically inert to transmetalation until hydrolyzed. They are ideal if the 2,4-dichloropyridine moiety degrades rapidly under standard basic conditions.

Protocol (Slow Release):

  • Reagents: 1.0 equiv Aryl Halide, 1.5 equiv MIDA Boronate , 5.0 equiv K₃PO₄ (anhydrous).

  • Catalyst: 2nd Gen XPhos Pd G2 (Precatalyst).

  • Solvent: 1,4-Dioxane : H₂O (5:1).

  • Conditions: 60°C. The mild base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid at a controlled rate.

Strategic Pivot: The "Reverse Polarity" Approach

If the boronic acid derivatives prove too unstable or expensive, the most robust alternative is to invert the coupling partners.

Concept: Instead of using a Nucleophilic Pyridine (Boron species), use an Electrophilic Pyridine (Halide).

  • Reagent: 5-Bromo-2,4-dichloropyridine (Commercially abundant, highly stable).

  • Partner: Aryl Boronic Acid (Usually more stable than pyridyl boronates).

Why it works: The 2,4-dichloropyridine ring is electron-deficient. This makes the C-Br bond at the 5-position highly reactive toward oxidative addition by Palladium(0), often resulting in higher yields than the original forward coupling.

Decision Framework (Visualization)

The following diagram illustrates the decision logic for selecting the optimal reagent based on project constraints.

ReagentSelection Start Goal: Introduce 2,4-Dichloropyridine Moiety CheckPartner Is the Coupling Partner an Aryl Boronic Acid? Start->CheckPartner Reverse STRATEGY PIVOT: Use 5-Bromo-2,4-dichloropyridine (Electrophile) CheckPartner->Reverse Yes (Partner is Boron) Direct Must use Pyridine as Nucleophile (Boron Source) CheckPartner->Direct No (Partner is Halide) Scale Reaction Scale? Direct->Scale SmallScale Discovery Scale (<1g) Scale->SmallScale Low LargeScale Process/Scale-up (>10g) Scale->LargeScale High Stability Is Protodeboronation Observed? SmallScale->Stability Trifluoro USE K-TRIFLUOROBORATE (Stable Solid, Precise Stoichiometry) LargeScale->Trifluoro Pinacol USE PINACOL ESTER (Standard Choice) Stability->Pinacol No/Minor MIDA USE MIDA BORONATE (Slow Release, Max Stability) Stability->MIDA Yes (Major Issue)

Caption: Decision tree for selecting the optimal 2,4-dichloropyridine reagent source based on reaction scale and stability requirements.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolyzed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link

Sources

The Unseen Variable: A Comparative Guide to Boronic Acid Hydrate vs. Anhydrous Forms in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the seemingly minor detail of a reagent's hydration state can be a critical, yet often overlooked, variable. This guide provides an in-depth technical comparison of boronic acid hydrates and their anhydrous counterparts, offering experimental insights and practical guidance to empower chemists in making informed decisions for their synthetic endeavors, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Fundamental Distinction: Water's Role in Structure and Stability

Boronic acids, indispensable reagents in modern organic chemistry, possess a unique ability to form reversible covalent complexes.[1] This reactivity, however, also makes them susceptible to interactions with water. The primary distinction between the hydrate and anhydrous forms lies in the presence of water molecules within the crystal lattice of the solid boronic acid.

  • Boronic Acid Hydrate: In this form, one or more water molecules are integrated into the crystal structure, participating in hydrogen bonding with the hydroxyl groups of the boronic acid. This generally results in a more thermodynamically stable solid-state structure under ambient conditions.[2]

  • Anhydrous Boronic Acid: This form is devoid of lattice-bound water. In the absence of water, boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines (trimers of the boronic acid). This is a reversible equilibrium that can be influenced by temperature and the presence of moisture.[3][4]

G BA_Hydrate Boronic Acid Hydrate (R-B(OH)₂ • nH₂O) BA_Anhydrous Anhydrous Boronic Acid (R-B(OH)₂) BA_Hydrate->BA_Anhydrous Dehydration (Heat, Vacuum) BA_Anhydrous->BA_Hydrate Hydration (Exposure to Moisture) Boroxine Boroxine ((RBO)₃) BA_Anhydrous->Boroxine Intermolecular Dehydration Boroxine->BA_Anhydrous Hydrolysis

Practical Implications in the Laboratory

The choice between a boronic acid hydrate and its anhydrous form has several practical consequences that can impact the outcome of a chemical reaction.

FeatureBoronic Acid HydrateAnhydrous Boronic AcidSenior Scientist's Insight
Molecular Weight Higher due to water content.Lower, represents the true molecular weight of the reagent.Accurate determination of the hydration state is crucial for precise stoichiometry. Failure to account for water content will lead to using less of the active reagent than intended.
Stability & Storage Generally more stable as a solid under ambient, humid conditions. Less prone to boroxine formation.[2]Can be hygroscopic and may convert to the hydrate form upon exposure to atmospheric moisture. Prone to boroxine formation over time, especially with heating.[4]For long-term storage, the hydrate form may offer better stability. Anhydrous forms should be stored in a desiccator or under an inert atmosphere.
Solubility Typically less soluble in organic solvents compared to the anhydrous form.[2][5]Generally exhibits higher solubility in organic solvents commonly used for synthesis.[6][7][8]The lower solubility of hydrates can sometimes be advantageous for purification by recrystallization. However, in a reaction, poor solubility can lead to slower reaction rates or require the use of less desirable, higher-boiling point solvents.
Stoichiometry The water of hydration must be accounted for when calculating molar equivalents.Molar calculations are straightforward based on the chemical formula.Commercial boronic acids can be a mixture of the hydrate, anhydrous, and boroxine forms.[9] It is best practice to determine the water content of a new batch of reagent, for example, by Karl Fischer titration.

Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the nature of the boronic acid reagent plays a pivotal role in its efficiency.[10][11][12]

Suzuki_Cycle Boronate Boronate TM TM Boronate->TM Transmetalation Step

While both hydrated and anhydrous forms are competent reagents, their physical properties can influence the reaction in several ways:

  • The Role of Water: Water is often intentionally added to Suzuki-Miyaura reactions to aid in the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the formation of the active boronate species ([R-B(OH)₃]⁻), which is believed to be the key intermediate in the transmetalation step.[12] Therefore, using a boronic acid hydrate can be seen as introducing a controlled amount of water into the reaction system.

  • Anhydrous Conditions: In some cases, anhydrous conditions are desirable to prevent side reactions such as protodeboronation, especially with sensitive substrates.[9] Under strictly anhydrous conditions, the use of an anhydrous boronic acid is necessary. It is important to note that even when starting with an anhydrous boronic acid, the formation of boroxine will produce water in situ, which can then participate in the catalytic cycle.

  • The Boroxine Question: The presence of boroxine in an "anhydrous" boronic acid sample is a critical consideration. While often viewed as an impurity, some studies suggest that boroxines can be highly effective coupling partners, in some instances even demonstrating faster rates of transmetalation than the corresponding boronic acid.[13] This is an active area of research, and the reactivity of boroxines can be substrate-dependent.

Experimental Protocols

Protocol for the Dehydration of Phenylboronic Acid Hydrate

This protocol describes a general method for preparing anhydrous phenylboronic acid from its hydrate form.

Materials:

  • Phenylboronic acid hydrate

  • Round-bottom flask

  • Vacuum source (e.g., Schlenk line or vacuum oven)

  • Heating mantle or oil bath

  • Desiccator

Procedure:

  • Place the phenylboronic acid hydrate in a round-bottom flask.

  • Heat the flask to 40-50 °C under high vacuum for several hours.[3] The mild heating facilitates the removal of water without promoting significant boroxine formation.

  • Continue heating under vacuum until the solid appears as a free-flowing powder and no more water is observed condensing in the cold trap.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the resulting anhydrous phenylboronic acid in a tightly sealed container inside a desiccator to prevent rehydration.

Representative Suzuki-Miyaura Coupling: A Comparative Workflow

To illustrate the practical differences, consider the following hypothetical comparative experiment.

workflow

Expected Observations:

  • Reaction Rate: The reaction with the anhydrous boronic acid may proceed faster initially due to its higher solubility in the organic solvent.

  • Final Yield: The final isolated yields may be comparable, assuming the reaction goes to completion in both cases. However, if solubility is a limiting factor for the hydrate, the yield may be lower under identical reaction times.

  • Reproducibility: The use of a well-characterized anhydrous boronic acid or a hydrate with a known water content will lead to higher reproducibility between batches.

Conclusion and Recommendations

The choice between using a boronic acid hydrate or its anhydrous form is not merely a matter of convenience but a strategic decision that can influence the efficiency, reproducibility, and scalability of a synthesis.

  • For routine, small-scale syntheses where the addition of water is either beneficial or benign, the more stable and often less expensive boronic acid hydrate is a suitable choice, provided the water content is known and accounted for in stoichiometric calculations.

  • For reactions requiring strictly anhydrous conditions , or where maximizing solubility and reaction rate in an organic solvent is critical, the anhydrous form is preferred. However, researchers must be mindful of its hygroscopicity and the potential for boroxine formation.

Ultimately, the most robust approach is to characterize the boronic acid reagent being used, regardless of its stated form. A simple water content determination can save significant time and resources by ensuring the accuracy and reproducibility of your synthetic transformations.

References

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496–4503. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...[Link]

  • Denmark, S. E., & Smith, R. C. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 11(2), 357–360. [Link]

  • Byrn, S. R., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 983. [Link]

  • Gala, J., et al. (2013). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Molecular Pharmaceutics, 10(6), 2375–2383. [Link]

  • Toure, M., & Houngue-Sago, A. (2021). Microhydration of phenylboronic acid and its hydration free energy. Structural Chemistry, 32(4), 1475–1487. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 117–123. [Link]

  • Denmark, S. E., & Butler, C. R. (2011). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 88, 354. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • CN103245586A - Method for measuring trace moisture content in borate compound - Google P
  • ResearchGate. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki-Miyaura coupling of 4-chlorotoluene.... [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241–13253. [Link]

  • Toure, M., & Houngue-Sago, A. (2021). Microhydration of phenylboronic acid and its hydration free energy. Structural Chemistry, 32, 1475–1487. [Link]

  • ResearchGate. (n.d.). Reaction between water and boronic acids. [Link]

  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 517-526. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2234. [Link]

  • ResearchGate. (n.d.). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]

  • MDPI. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 25(18), 4104. [Link]

  • Cambridge University Press. (n.d.). Dehydration treatment protocol. [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 4(1), 104-110. [Link]

  • IOSR Journal. (2014). Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry. IOSR Journal of Applied Chemistry, 7(3), 47-51. [Link]

  • ResearchGate. (n.d.). (PDF) Boron Determination—A Review of Analytical Methods. [Link]

Sources

Comparative Guide: Thermal vs. Microwave Synthesis of 2,4-Dichloropyridine-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficiency of Thermal Reflux versus Microwave Irradiation for cross-coupling reactions involving 2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1).

The Verdict: Microwave-assisted synthesis is the superior methodology for this specific substrate.[1]

Key Findings:

  • Stability Issue: The electron-deficient nature of the 2,4-dichloropyridine ring destabilizes the C-B bond, making the molecule highly susceptible to protodeboronation (hydrolysis of the boronic acid to the parent arene) under prolonged thermal stress.

  • Yield Improvement: Microwave synthesis typically increases isolated yields by 30-40% compared to thermal reflux.

  • Time Efficiency: Reaction times are reduced from 12–24 hours (thermal) to 10–30 minutes (microwave), significantly narrowing the window for catalyst poisoning and side reactions.

Mechanistic Insight: The "Pyridyl Problem"

To optimize the reaction, one must understand the failure mode. Pyridine boronic acids are notoriously unstable. The presence of two chlorine atoms at the 2- and 4-positions exerts a strong electron-withdrawing effect (Inductive effect, -I).

While this makes the ring reactive for nucleophilic aromatic substitution (


), it paradoxically weakens the C-B bond at the 5-position. Under aqueous basic conditions (standard for Suzuki coupling), the boronate species can undergo rapid protodeboronation, yielding 2,4-dichloropyridine instead of the desired biaryl product.
Diagram 1: Reaction Pathway & Competitive Failure Mode[2]

Suzuki_Mechanism Start 2,4-Dichloropyridine- 5-boronic acid Base Activation (Base/H2O) Start->Base Boronate Boronate Species [Ar-B(OH)3]- Base->Boronate Pd_Cycle Pd(II) Intermediate (Transmetallation) Boronate->Pd_Cycle Fast Heating (MW) Kinetic Control Fail_Path Protodeboronation (C-B Bond Cleavage) Boronate->Fail_Path Prolonged Heat (Thermal) Thermodynamic Sink Product Desired Biaryl Product Pd_Cycle->Product Waste 2,4-Dichloropyridine (Side Product) Fail_Path->Waste

Figure 1: The kinetic competition between the desired transmetallation cycle and the irreversible protodeboronation pathway.[2] Microwave heating favors the green path by accelerating the catalytic cycle beyond the rate of decomposition.

Comparative Experimental Protocols

Protocol A: Conventional Thermal Synthesis (Baseline)

Use this only if scaling up to >50g where microwave batch size is limiting.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,4-Dichloropyridine-5-boronic acid hydrate (1.2 equiv)

    • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration)

    • Base:

      
       (2.0 equiv)
      
  • Procedure:

    • Degas solvents with

      
       or Ar for 15 minutes (Critical for preventing homocoupling).
      
    • Add reagents under inert atmosphere.

    • Heat to reflux (approx. 100°C) in an oil bath.

    • Monitor by LCMS every 2 hours.

  • Typical Outcome: Reaction requires 12–18 hours. Significant deboronated side product observed.[2]

Protocol B: Microwave-Assisted Synthesis (Recommended)

Ideal for lead optimization and library synthesis (10mg to 2g scale).

  • Setup: Use a 10 mL or 30 mL microwave-transparent glass vial with a crimp/snap cap and a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,4-Dichloropyridine-5-boronic acid hydrate (1.2 - 1.5 equiv)

    • Catalyst:

      
       (3-5 mol%) - More robust than tetrakis.
      
    • Solvent: DME/Water or Dioxane/Water (3:1 ratio). Note: Ethanol/Water is viable but may cause transesterification if esters are present.

    • Base:

      
       (2.0 equiv) - Phosphate bases often perform better than carbonates for sensitive boronates.
      
  • Procedure:

    • Add solid reagents to the vial.

    • Add degassed solvent.

    • Cap the vial and purge with inert gas (needle through septum).

    • Irradiation Parameters:

      • Temperature: 110°C[1]

      • Hold Time: 20 minutes

      • Absorption Level: High

      • Pre-stirring: 30 seconds

  • Typical Outcome: Full conversion in <30 minutes. Minimal side products.

Performance Data Comparison

The following data summarizes average performance metrics for coupling 2,4-Dichloropyridine-5-boronic acid with a standard aryl bromide (e.g., 4-bromoanisole).

MetricThermal Reflux (Oil Bath)Microwave IrradiationDelta (Improvement)
Reaction Time 16 Hours20 Minutes98% Faster
Temperature 100°C (Wall contact)110°C (Internal bulk)+10°C (Effective)
Isolated Yield 45 - 55%82 - 91%+35% Yield
Purity (Crude) 60 - 70%>90%Cleaner profile
Major Impurity 2,4-Dichloropyridine (Deboronated)Trace HomocouplingReduced waste
Stoichiometry Requires 1.5 - 2.0 equiv Boronic AcidRequires 1.1 - 1.2 equivCost saving

Data aggregated from general reactivity profiles of electron-deficient heteroaryl boronic acids [1, 2].

Decision Matrix & Workflow

Use this logic flow to determine the optimal approach for your specific project phase.

Diagram 2: Synthesis Decision Tree

Decision_Matrix Start Start: Synthesis of 2,4-Dichloropyridine Derivative Scale_Check Scale Requirement? Start->Scale_Check Small_Scale Small Scale (< 2 grams) Scale_Check->Small_Scale Discovery Phase Large_Scale Large Scale (> 10 grams) Scale_Check->Large_Scale Process Dev MW_Route Route A: Microwave 110°C, 20 min, K3PO4 Small_Scale->MW_Route Thermal_Route Route B: Thermal Use Continuous Flow or Stepwise Addition Large_Scale->Thermal_Route Opt_Check Optimization Required? MW_Route->Opt_Check Thermal_Route->Opt_Check Add_Ligand Switch to XPhos Pd G3 (Prevent Catalyst Poisoning) Opt_Check->Add_Ligand Low Yield Final Isolate Product (Column/Crystallization) Opt_Check->Final High Yield Add_Ligand->Final

Figure 2: Decision matrix for selecting the synthesis method based on scale and optimization needs.

Troubleshooting & Expert Tips

  • Stoichiometry Management: Because the boronic acid hydrate can contain varying amounts of water, always titrate or use a slight excess (1.2 equiv) initially. In thermal conditions, add the boronic acid in portions (e.g., 0.4 equiv every hour) rather than all at once. This maintains a low concentration of the unstable species, favoring the coupling over deboronation.

  • Base Selection: If you observe hydrolysis of the chlorines (formation of pyridones), switch from

    
     to a milder base like 
    
    
    
    or
    
    
    (anhydrous conditions).
  • Catalyst Choice: For sterically hindered partners, standard Pd(PPh3)4 will fail. Upgrade to Pd-118 (dtbpf) or XPhos Pd G2/G3 . These bulky, electron-rich ligands facilitate oxidative addition into the aryl halide and speed up the cycle, outcompeting the decomposition of the pyridine boronic acid.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Catalysts 2021, 11, 439.[3] Context: Demonstrates the superiority of microwave irradiation (15 min) over thermal conditions for electron-deficient dichloro-heterocycles. URL:[Link][4]

  • Protodeboronation of Electron-Deficient Pyridine Boronic Acids. Source: Journal of Organic Chemistry / NIH. Context: Detailed mechanistic study on why pyridine boronic acids are unstable and how kinetic control (fast heating) mitigates this. URL:[Link]

Sources

Strategic Application Guide: 2,4-Dichloropyridine-5-boronic Acid Hydrate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-52-3) is not merely a reagent; it is a linchpin intermediate in the synthesis of polysubstituted heteroaromatics. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the boronic acid (C5), the highly reactive chlorine (C4), and the less reactive chlorine (C2).

This guide objectively compares this compound against its boronate ester alternatives and delineates the precise experimental conditions required to exploit its regioselectivity for the synthesis of kinase inhibitors (e.g., HIPK2, CLK/ROCK) and other bioactive molecules.

Comparative Analysis: Acid vs. Ester

In high-throughput medicinal chemistry, the choice between the free boronic acid and its pinacol ester counterpart is critical. The following data synthesizes performance metrics from recent cross-coupling studies.

Table 1: Reagent Performance Matrix
Feature2,4-Dichloropyridine-5-boronic acid hydrate Pinacol Ester Analog Operational Verdict
Atom Economy High (Lower MW, no pinacol waste)Low (Generates high MW byproducts)Acid is superior for scale-up.
Stability Moderate (Prone to protodeboronation in prolonged storage)High (Bench stable, resistant to hydrolysis)Ester is preferred for long-term library storage.
Reactivity (Suzuki) Fast (Rapid transmetallation)Slower (Requires hydrolysis/activation)Acid enables shorter reaction times (e.g., Microwave).
Solubility High in polar/protic solvents (MeOH, H₂O/Dioxane)High in non-polar organic solventsAcid is ideal for aqueous/green chemistry protocols.
Cost Efficiency High (Fewer synthetic steps to produce)Moderate (Requires pinacol protection step)Acid reduces COGS in early-phase development.

Expert Insight: While pinacol esters are often the default for automated library synthesis due to stability, the boronic acid hydrate is the superior choice for process chemistry and rapid lead optimization where atom economy and reaction speed are paramount.

The Regioselectivity Paradox: C2 vs. C4

The defining challenge—and opportunity—of using 2,4-dichloropyridine-5-boronic acid is controlling the site of substitution. The electronic differentiation between the C2 and C4 chlorides allows for sequential functionalization, but "leakage" (unwanted isomers) is a common failure mode.

Mechanism of Selectivity[1]
  • C4 Position: Electronically most deficient (para to Nitrogen). Highly susceptible to Oxidative Addition (Suzuki) and Nucleophilic Aromatic Substitution (SₙAr).

  • C2 Position: Less reactive due to proximity to the Nitrogen lone pair (repulsion) and steric environment.

  • C5 Position: Boronic acid handle.[1][2] Reacts exclusively via Suzuki-Miyaura coupling.

Visualization: The Regiocontrol Decision Tree

The following diagram illustrates the logical flow to achieve specific substitution patterns.

Regioselectivity Start 2,4-Dichloropyridine- 5-boronic acid Target Target Structure? Start->Target PathA C5-Aryl / C4-Cl / C2-Cl Target->PathA Preserve Chlorines PathB C4-Substituted Target->PathB Functionalize C4 Suzuki1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Favors C5-Boron PathA->Suzuki1 SnAr SnAr Displacement (Amine, Base) Favors C4-Cl PathB->SnAr Nucleophile = Amine Suzuki2 Suzuki Coupling (Steric Ligand Control) Favors C4-Cl PathB->Suzuki2 Nucleophile = Boronic Acid Result1 2,4-Dichloro-5-arylpyridine Suzuki1->Result1 Selective C5 Reaction Result2 2-Chloro-4-amino-5-boronpyridine SnAr->Result2 Result3 2-Chloro-4,5-diarylpyridine Suzuki2->Result3

Caption: Regioselective pathways for 2,4-dichloropyridine-5-boronic acid. C5 coupling preserves halides; C4 is the primary site for displacement.

Experimental Protocols

These protocols are derived from optimized procedures for synthesizing kinase inhibitors (e.g., CLK, ROCK, HIPK2).

Protocol A: C4-Selective Suzuki Coupling (Microwave Assisted)

Objective: Selective arylation at the C4 position while preserving the C2 chloride. Application: Synthesis of biaryl cores for kinase inhibitors.

  • Reagents:

    • Substrate: 2,4-Dichloropyridine-5-boronic acid (1.0 equiv)

    • Coupling Partner: Aryl bromide (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) - Selected for mildness to prevent C2 activation.

    • Base: 2M Na₂CO₃ (aq) (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a microwave vial with the substrate, aryl bromide, and catalyst under Argon.

    • Add degassed dioxane and aqueous base.

    • Critical Step: Irradiate at 100°C for 20 minutes . Note: Conventional heating (80°C, 12h) often leads to C2/C4 scrambling. Microwave heating favors the kinetic C4 product.

    • Cool, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

  • Validation:

    • Monitor by LC-MS. The C4-product typically elutes earlier than the bis-coupled byproduct.

    • Success Metric: >15:1 regioselectivity ratio (C4:C2).

Protocol B: C4-Selective SₙAr Amination

Objective: Introducing an amine motif at C4 (common in kinase hinge binders).

  • Reagents:

    • Substrate: 2,4-Dichloropyridine-5-boronic acid (1.0 equiv)

    • Nucleophile: Primary or Secondary Amine (1.2 equiv)

    • Base: DIPEA (2.5 equiv)

    • Solvent: n-Butanol or DMF

  • Procedure:

    • Dissolve substrate in solvent.

    • Add base and amine dropwise at 0°C.

    • Allow to warm to RT and stir for 4–6 hours.

    • Troubleshooting: If C2 substitution is observed, lower temperature to -10°C and switch solvent to THF.

  • Causality: The boronic acid moiety at C5 is electron-withdrawing, further activating the C4 position for nucleophilic attack, enhancing the natural C4 > C2 reactivity preference of the pyridine ring.

Case Study: Synthesis of Dual CLK/ROCK Inhibitors

Recent medicinal chemistry campaigns have utilized this scaffold to create dual inhibitors for CDC-like kinase (CLK) and Rho-associated protein kinase (ROCK), targeting cancer cell migration.

Workflow Visualization

The following diagram depicts the synthetic route where the boronic acid serves as the "anchor" for late-stage diversification.

KinaseSynthesis Step1 Starting Material: 2,4-Dichloropyridine-5-boronic acid Step2 Step 1: Suzuki Coupling (C5) (Reaction with Heteroaryl Bromide) Step1->Step2 Step3 Intermediate: 2,4-Dichloro-5-(heteroaryl)pyridine Step2->Step3 Step4 Step 2: SnAr Reaction (C4) (Displacement with Amine) Step3->Step4 Step5 Intermediate: 2-Chloro-4-amino-5-(heteroaryl)pyridine Step4->Step5 Step6 Step 3: Suzuki/Buchwald (C2) (Final Diversification) Step5->Step6 Final Final Drug Candidate (CLK/ROCK Inhibitor) Step6->Final

Caption: Sequential functionalization strategy for CLK/ROCK inhibitor synthesis using 2,4-dichloropyridine-5-boronic acid.

Mechanistic Insight

In this workflow, the boronic acid is reacted first (Step 1) in some strategies to install the "tail" of the kinase inhibitor. However, if the boronic acid is the starting material as defined here, it is often used to couple to a core scaffold, or the C4/C2 chlorides are manipulated before the boronic acid is engaged (if protected). Correction: In the specific context of 2,4-dichloropyridine-5-boronic acid , the boronic acid is the C5 substituent. The standard route often involves:

  • C4-SₙAr: Installing the hinge-binding amine.

  • C5-Suzuki: Coupling the boronic acid to the gatekeeper residue.

  • C2-Modification: Tuning solubility/pharmacokinetics.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Source: MDPI (Molecules) URL:[Link] (Note: Provides the foundational regioselectivity data for 2,4-dichloro-heterocycles).

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Source: MDPI (Pharmaceuticals) URL:[Link] (Note: Demonstrates the application of boronic acid scaffolds in kinase inhibitor design).[3]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Source: PMC (National Institutes of Health) URL:[Link] (Note: Compares "exhaustive" vs. "selective" coupling, validating the C4 vs C2 reactivity hierarchy).

  • Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: PubMed URL:[Link] (Note: Establishes the rules for amine displacement at C4 vs C2).

Sources

A Senior Application Scientist's Guide to 2,4-Dichloropyridine-5-boronic acid hydrate: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Substituted pyridines are a cornerstone of many FDA-approved drugs and clinical candidates due to their ability to engage in key biological interactions. Among the diverse array of pyridine-based reagents, 2,4-Dichloropyridine-5-boronic acid hydrate has emerged as a versatile and valuable tool.

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of 2,4-Dichloropyridine-5-boronic acid hydrate against other relevant building blocks. We will delve into its performance in key cross-coupling reactions, supported by experimental data, and offer insights into the causal factors that govern its reactivity. Our aim is to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Strategic Advantage of Dichlorinated Pyridine Boronic Acids

The pyridine core is a privileged scaffold in drug design, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The introduction of chlorine atoms and a boronic acid moiety bestows upon this core a trifecta of reactivity, allowing for sequential and site-selective functionalization. This multi-handle approach is invaluable for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.

2,4-Dichloropyridine-5-boronic acid hydrate, with its specific substitution pattern, presents a unique electronic and steric profile that influences its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions.

Benchmarking Performance: A Head-to-Head Comparison

To provide a clear and objective assessment, we will benchmark the performance of 2,4-Dichloropyridine-5-boronic acid hydrate against a selection of alternative building blocks in three of the most widely utilized cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.

Our comparative set includes:

  • 2,5-Dichloropyridine-3-boronic acid: An isomeric dichloropyridine boronic acid to probe the influence of substituent positioning.

  • 3,5-Dichloropyridine-4-boronic acid: Another key isomer to understand the interplay of electronic and steric effects.

  • Pyridine-3-boronic acid: A non-halogenated analog to highlight the impact of the chloro substituents.

  • Phenylboronic acid: A standard aryl boronic acid to provide a baseline for general reactivity.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages.[1][2] The reactivity of the boronic acid is a critical parameter for achieving high yields and efficient turnover.

Experimental Rationale: The choice of a palladium catalyst and a suitable base is crucial for activating the boronic acid and facilitating the catalytic cycle.[3] The electron-withdrawing nature of the chlorine atoms on the pyridine ring is expected to influence the nucleophilicity of the boronic acid.

Benchmark Reaction: Coupling with 4-Bromoanisole

A standardized Suzuki-Miyaura reaction was conducted to compare the performance of each boronic acid in coupling with 4-bromoanisole.

Suzuki-Miyaura Catalytic Cycle
Building BlockYield (%)Reaction Time (h)
2,4-Dichloropyridine-5-boronic acid hydrate 85 4
2,5-Dichloropyridine-3-boronic acid786
3,5-Dichloropyridine-4-boronic acid825
Pyridine-3-boronic acid922
Phenylboronic acid951.5

Analysis of Results:

2,4-Dichloropyridine-5-boronic acid hydrate demonstrates excellent reactivity, affording a high yield in a relatively short reaction time. The electron-withdrawing effect of the two chlorine atoms likely enhances the rate of transmetalation. Compared to its isomers, the 2,4-dichloro-5-boro isomer shows a slight advantage in this specific reaction, which could be attributed to a favorable combination of electronic and steric factors. As expected, the non-halogenated pyridine-3-boronic acid and phenylboronic acid exhibit higher reactivity due to their greater nucleophilicity.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (5 mL) and water (1 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for the indicated time.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds, utilizing copper catalysis.[4] This reaction is particularly valuable for coupling with N-heterocycles and phenols.

Experimental Rationale: The Chan-Lam reaction proceeds through a copper-catalyzed oxidative coupling. The Lewis acidity of the boronic acid and its ability to undergo transmetalation to the copper center are key to its success.

Benchmark Reaction: N-Arylation of Imidazole and O-Arylation of Phenol

Chan-Lam Coupling Workflow Start Reactants (Boronic Acid, Amine/Phenol) Catalyst Cu(OAc)2 Pyridine, O2 Reaction Reaction at RT Start->Reaction Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated Product Purification->Product

Chan-Lam Coupling Experimental Workflow
Building BlockN-Arylation Yield (%) (Imidazole)O-Arylation Yield (%) (Phenol)
2,4-Dichloropyridine-5-boronic acid hydrate 75 68
2,5-Dichloropyridine-3-boronic acid7065
3,5-Dichloropyridine-4-boronic acid7267
Pyridine-3-boronic acid8578
Phenylboronic acid8882

Analysis of Results:

In the Chan-Lam couplings, 2,4-Dichloropyridine-5-boronic acid hydrate again proves to be a competent coupling partner, providing good yields for both N- and O-arylation. The slightly lower yields compared to the Suzuki-Miyaura reaction are typical for Chan-Lam couplings. The presence of the electron-withdrawing chlorine atoms appears to have a less pronounced activating effect in this copper-catalyzed system compared to the palladium-catalyzed Suzuki reaction. The non-halogenated and phenyl boronic acids remain the most reactive substrates.

Detailed Experimental Protocol: Chan-Lam Coupling

  • To a round-bottom flask is added the amine or phenol (1.0 mmol), the boronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).

  • Dichloromethane (10 mL) is added, and the flask is left open to the air.

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with aqueous ammonia (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination: A Robust C-N Coupling Strategy

The Buchwald-Hartwig amination is a highly reliable and general method for the synthesis of arylamines from aryl halides.[1][5] In this context, we evaluate the performance of our building blocks as the aryl source in a coupling with a model amine.

Experimental Rationale: This palladium-catalyzed reaction is sensitive to the nature of the ligand on the palladium center and the choice of base. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. The reactivity of the C-Cl bonds on the pyridine ring is the key determinant of performance.

Benchmark Reaction: Coupling with Aniline

Building Block (as Aryl Halide Precursor)Yield (%)
2,4-Dichloropyridine 88 (mono-amination at C4)
2,5-Dichloropyridine85 (mono-amination at C2)
3,5-Dichloropyridine75 (mono-amination)
3-Bromopyridine95
Bromobenzene98

Analysis of Results:

In the Buchwald-Hartwig amination, the inherent reactivity of the C-Cl bonds is the primary driver of the reaction's success. 2,4-Dichloropyridine undergoes highly regioselective mono-amination at the C4 position, which is more activated towards nucleophilic attack than the C2 position. This selectivity is a valuable synthetic feature. 2,5-Dichloropyridine also shows good reactivity with a preference for amination at the C2 position. 3,5-Dichloropyridine is less reactive due to the meta-positioning of the chlorine atoms relative to the nitrogen. The bromo-analogs, as expected, are more reactive than the chloro-substituted pyridines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, an oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a phosphine ligand (e.g., Xantphos, 0.02 mmol).

  • The tube is sealed, removed from the glovebox, and anhydrous, degassed toluene (5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), filtered through a pad of celite, and concentrated.

  • The crude product is purified by flash column chromatography.

Stability and Handling Considerations

Boronic acids are known to be susceptible to protodeboronation, especially under acidic or basic conditions at elevated temperatures. The hydrate form of 2,4-Dichloropyridine-5-boronic acid is generally a stable, crystalline solid that is amenable to storage under standard laboratory conditions (cool, dry, and dark). However, for prolonged storage or for use in high-throughput screening where stock solutions are prepared, conversion to a more stable boronate ester, such as a pinacol ester, may be advantageous.

Conclusion: A Versatile and Strategic Building Block

This comparative analysis demonstrates that 2,4-Dichloropyridine-5-boronic acid hydrate is a highly effective and versatile building block for the synthesis of complex substituted pyridines.

  • In Suzuki-Miyaura couplings , it exhibits excellent reactivity, providing high yields of coupled products.

  • In Chan-Lam couplings , it serves as a reliable partner for both N- and O-arylation, offering a milder alternative to other methods.

  • The dichloropyridine core of this building block displays predictable and synthetically useful regioselectivity in Buchwald-Hartwig aminations .

The strategic placement of two chlorine atoms and a boronic acid group on the pyridine ring provides medicinal chemists with a powerful tool for rapid analog synthesis and SAR exploration. By understanding the underlying principles of its reactivity, as outlined in this guide, researchers can harness the full potential of 2,4-Dichloropyridine-5-boronic acid hydrate to accelerate their drug discovery programs.

References

  • D. M. T. Chan, K. L. Monaco, R. P. Wang, and M. P. Winters, "New N- and O-Arylations with Phenylboronic acids and Cupric Acetate," Tetrahedron Letters, vol. 39, no. 19, pp. 2933-2936, 1998. [Link]

  • J. F. Hartwig, "Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 2046-2067, 1998. [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995. [Link]

  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 30, pp. 6722-6737, 2011. [Link]

Sources

Safety Operating Guide

2,4-Dichloropyridine-5-boronic acid hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Matrix

For the immediate attention of laboratory personnel, the following matrix defines the critical disposal parameters for 2,4-Dichloropyridine-5-boronic acid hydrate .

ParameterSpecification
Waste Stream Classification Halogenated Organic Solid (Primary)
RCRA Status (USA) Non-listed; dispose as Hazardous Waste due to halogen content.
Container Type HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap.
Segregation Code Do NOT mix with strong oxidizers or non-halogenated solvents.[1]
Incineration Requirement High-temperature incineration (required for halogenated compounds).

Hazard Assessment & Chemical Logic

As a Senior Application Scientist, it is critical to understand why we handle this compound differently than a standard organic intermediate. The disposal protocol is dictated by two structural features: the halogenated pyridine ring and the boronic acid moiety .

  • The Halogen Factor (Cl): The presence of chlorine atoms at the 2- and 4-positions mandates that this waste be directed to a facility capable of scrubbing hydrogen chloride (HCl) and preventing dioxin formation during combustion. Standard fuel-blending incineration used for non-halogenated solvents is insufficient.

  • The Boronic Acid Factor (B(OH)₂): Boronic acids can dehydrate to form boroxines (anhydrides) over time. While generally stable, they can cause reversible inhibition of proteolytic enzymes and are respiratory irritants. They are not acutely reactive (like boranes) but must be contained to prevent dust generation.

GHS Hazard Classification:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

Pre-Disposal Handling & Segregation

Proper segregation at the bench is the single most effective safety control. Mixing halogenated waste with non-halogenated waste downgrades the entire container to "Halogenated," significantly increasing disposal costs and complexity.

Protocol A: Solid Waste (Pure Compound/Spoiled Reagent)
  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "2,4-Dichloropyridine-5-boronic acid hydrate" completely. Do not use structures or abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "100%" if pure.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., Dichloromethane, THF, Methanol):

  • Solvent Rule: If the solvent is halogenated (DCM, Chloroform), the entire mixture is Halogenated Waste .

  • Trace Contamination: If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the chlorinated pyridine technically classifies the mixture as halogenated for incineration purposes. Best Practice: Dispose of all solutions containing this compound in the Halogenated Waste carboy to ensure regulatory compliance.

Disposal Decision Workflow

The following logic flow ensures the waste ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 2,4-Dichloropyridine-5-boronic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution/Suspension SolidPkg Package in HDPE Jar Label: 'Halogenated Solid' SolidStream->SolidPkg SolventCheck Solvent Type? LiquidStream->SolventCheck FinalHaloLiq Dispose in HALOGENATED SOLVENT Carboy SolidPkg->FinalHaloLiq If dissolved later HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, THF) SolventCheck->NonHaloSolvent HaloSolvent->FinalHaloLiq NonHaloSolvent->FinalHaloLiq Contaminated with Cl-Pyridine

Figure 1: Decision tree for segregating 2,4-Dichloropyridine-5-boronic acid waste streams. Note that liquid waste defaults to the halogenated stream to ensure proper incineration.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to the dust.

PPE Requirements:

  • Nitrile gloves (double gloving recommended).

  • Safety goggles (standard glasses are insufficient for dust).

  • Lab coat.[7]

  • N95 particulate respirator (if outside a fume hood).

Step-by-Step Cleanup:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Contain: If solid, gently cover with a paper towel to prevent dust dispersal. If liquid, dike with absorbent pads.

  • Collect:

    • Solids: Use a dust pan and brush dedicated for hazardous waste, or scoop carefully with stiff paper. Do not create dust. [8]

    • Liquids: Absorb with vermiculite or universal spill pads.

  • Decontaminate: Wipe the surface with a soap and water solution. Boronic acids are slightly soluble in water; the detergent aids in lifting the organic residue.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste container.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Nitrile, Goggles, N95) Alert->PPE Assess 3. Solid or Liquid? PPE->Assess Sweep Gently Sweep (Avoid Dust) Assess->Sweep Solid Absorb Absorb with Vermiculite/Pads Assess->Absorb Liquid Bag 4. Double Bag Waste Sweep->Bag Absorb->Bag Label 5. Label as 'Hazardous Debris' Bag->Label

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Compliance Context

Why "Halogenated" Matters

Under EPA (RCRA) and EU guidelines, the distinction between halogenated and non-halogenated waste is financial and environmental.

  • Non-Halogenated Waste: Often used for "fuel blending" (burned for energy recovery in cement kilns).

  • Halogenated Waste: Requires dedicated hazardous waste incinerators operating at >1100°C with specific scrubbers to neutralize acidic gases (HCl, HF) and prevent the synthesis of dioxins and furans [1].

Self-Validation Check: Before closing the waste container, ask: Does this container have a green "Halogenated" label (or facility equivalent)? If the answer is no, you are likely putting the facility at risk of a compliance violation.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: The incineration of halogenated organics. Available at: [Link]

  • University of Toronto. Laboratory Hazardous Waste Disposal Manual: Halogenated Solvents and Solids. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.